molecular formula C11H14N2O B7942053 Azetidine-3-carboxylic acid m-tolylamide

Azetidine-3-carboxylic acid m-tolylamide

Número de catálogo: B7942053
Peso molecular: 190.24 g/mol
Clave InChI: GIDMZHKWYSATKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azetidine-3-carboxylic acid m-tolylamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidine-3-carboxylic acid m-tolylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidine-3-carboxylic acid m-tolylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(3-methylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-3-2-4-10(5-8)13-11(14)9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDMZHKWYSATKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering sp³-Rich Scaffolds: A Technical Guide to Azetidine-3-carboxylic acid m-tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, conformationally restricted scaffolds is a defining paradigm in modern drug discovery. Azetidine-3-carboxylic acid m-tolylamide (CAS: 1509633-79-7) exemplifies this shift. By coupling a highly strained four-membered nitrogen heterocycle with an m-tolylamide moiety, this building block offers a unique vector for pharmacophore projection. The inflexibility and structural constraints imposed by the azetidine ring promote receptor-binding selectivity, enhance pharmacokinetic features, and improve metabolic stability by removing vulnerable sites for cytochrome P450 oxidation[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis, characterization, and application of this critical intermediate.

Chemical Architecture & Physicochemical Profiling

The architectural brilliance of Azetidine-3-carboxylic acid m-tolylamide lies in its dual functionality: the secondary amine of the azetidine core serves as a versatile handle for further functionalization (e.g., cross-coupling, alkylation, or sulfonylation), while the m-tolylamide provides a stable, hydrogen-bonding capable, hydrophobic terminus.

Physicochemical Properties Summary

The following table summarizes the quantitative data that makes this scaffold highly desirable for fragment-based drug discovery and lead optimization.

PropertyValueCausality / ADMET Implication
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol Highly ligand-efficient (<300 Da); ideal for fragment libraries.
LogP (Estimated) ~1.5Optimal for oral bioavailability; avoids lipophilic toxicity associated with larger rings.
tPSA 41.1 ŲExcellent membrane permeability; high probability of CNS penetration if required.
H-Bond Donors 2Facilitates specific target engagement via the amide and azetidine NH.
H-Bond Acceptors 2Enhances aqueous solubility and directional receptor interaction.

Pharmacophore Mapping & Target Engagement

Azetidine-3-carboxamides are frequently deployed in the design of kinase inhibitors (such as ITK inhibitors)[2], GPCR ligands, and covalent enzyme inhibitors[3]. The logic behind utilizing this specific scaffold is rooted in its vectorial projection. The rigid azetidine core acts as a spacer that forces the m-tolyl group into a defined spatial orientation, minimizing the entropic penalty upon binding to a target receptor.

Pharmacophore Core Azetidine Core Rigid sp³ Spacer Low Lipophilicity Amide Amide Linkage H-Bond Donor/Acceptor Core->Amide Structural Constraint Receptor Target Receptor Kinase / GPCR / Enzyme Core->Receptor Vectorial Projection Tolyl m-Tolyl Group Hydrophobic Pocket Steric Directing Amide->Tolyl Electronic Coupling Amide->Receptor H-Bonding Tolyl->Receptor π-π / Hydrophobic

Figure 1: Pharmacophore mapping and receptor binding logic of the azetidine scaffold.

Self-Validating Synthetic Methodology

To ensure absolute scientific integrity, the synthesis of Azetidine-3-carboxylic acid m-tolylamide must be executed as a self-validating system. This means incorporating In-Process Controls (IPCs) that dictate when to proceed, rather than relying solely on arbitrary reaction times. The standard route involves the amide coupling of 1-Boc-azetidine-3-carboxylic acid with m-toluidine, followed by Boc deprotection[2].

Synthesis A 1-Boc-azetidine-3- carboxylic acid C Boc-Protected Intermediate A->C HATU, DIPEA DMF, 0°C to RT B m-Toluidine B->C Amide Coupling D Azetidine-3-carboxylic acid m-tolylamide C->D TFA/DCM (1:1) RT, 2h (Boc Deprotection)

Figure 2: Two-step synthetic workflow for Azetidine-3-carboxylic acid m-tolylamide.

Step 1: Amide Coupling via HATU Activation

Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms the highly reactive O-HATU ester intermediate. This drives the coupling of sterically hindered or less nucleophilic anilines (like m-toluidine) to completion, minimizing epimerization and side reactions[4].

  • Activation: Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C under a nitrogen atmosphere. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add m-toluidine (1.1 equiv) to the mixture. Allow the reaction to warm to room temperature (RT) and stir for 16 hours[2].

  • IPC (Self-Validation): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the starting acid mass is fully consumed and the intermediate mass [M+H]⁺ 291.1 is dominant.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (3x) to aggressively partition and remove DMF, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized for Boc removal. The acidic environment protonates the carbamate, causing the expulsion of a stable tert-butyl cation and CO₂ gas. The cation is subsequently trapped by the trifluoroacetate counterion, preventing re-alkylation of the newly liberated secondary amine[3].

  • Deprotection: Dissolve the Boc-protected intermediate in DCM (0.1 M) and cool to 0 °C. Add TFA dropwise (to achieve a 1:1 v/v ratio of DCM:TFA).

  • Reaction: Remove the ice bath and stir at RT for 2 hours.

  • IPC (Self-Validation): Monitor via LC-MS. TLC is often misleading here due to the extreme polarity of the free azetidine. Ensure complete disappearance of the 291.1 m/z peak and the appearance of the 191.1 m/z [M+H]⁺ peak.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Triturate the resulting residue with cold diethyl ether to precipitate Azetidine-3-carboxylic acid m-tolylamide as a highly pure TFA salt.

Analytical Validation Framework

To guarantee the structural integrity of the synthesized scaffold before its deployment in biological assays or downstream synthesis, the following analytical parameters must be met:

  • LC-MS (ESI+): The base peak must correspond to [M+H]⁺ = 191.1 m/z. A secondary peak at [2M+H]⁺ = 381.2 m/z may appear depending on the concentration.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The amide proton (-NH-C=O) should appear as a sharp singlet far downfield (~10.0 ppm).

    • The m-tolyl aromatic protons will present as a multiplet between 6.8 - 7.5 ppm.

    • The azetidine core protons are highly characteristic: the methine proton (C3-H) will appear as a multiplet around 3.6 ppm, while the four methylene protons (C2-H₂, C4-H₂) will appear as distinct multiplets between 3.9 - 4.2 ppm due to the ring strain and adjacent nitrogen.

    • The tolyl methyl group (-CH₃) will appear as a sharp singlet at ~2.2 ppm.

References

  • Product Search Result - Azetidine-3-carboxylic acid m-tolylamide (1509633-79-7). Advanced Technology & Industrial Co., Ltd. URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Molecules / ResearchGate. URL:[Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry / NIH PMC. URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels. NIH PMC. URL:[Link]

Sources

A Strategic Guide to the Preclinical Pharmacokinetic Profiling of Azetidine-3-carboxylic acid m-tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its interaction with a biological system. The molecule at the nexus of this guide, Azetidine-3-carboxylic acid m-tolylamide, presents a unique structural combination of a constrained, non-proteinogenic amino acid scaffold (azetidine-3-carboxylic acid) and an aromatic amide moiety (m-toluidine). While the parent azetidine ring is known to be a proline analog with potential for toxicity and misincorporation into proteins[1][2][3], the m-tolylamide portion introduces lipophilicity and potential sites for metabolic transformation, including those that could lead to toxic metabolites like those seen with toluidine isomers[4][5][6].

This document provides a comprehensive, in-depth technical guide for the systematic pharmacokinetic (PK) profiling of Azetidine-3-carboxylic acid m-tolylamide. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple checklist of assays to explain the causality behind experimental choices. The narrative follows a logical progression from fundamental in vitro characterization to a definitive in vivo study, establishing a self-validating system where each dataset informs the next, culminating in a robust profile that can confidently guide future development decisions.

Section 1: Foundational Physicochemical and Bioanalytical Characterization

Before delving into complex biological assays, a robust and validated bioanalytical method is paramount. All subsequent quantitative data relies on the accuracy and precision of this method. Concurrently, fundamental physicochemical properties must be determined as they govern the compound's behavior in all ADME (Absorption, Distribution, Metabolism, and Excretion) processes.

Bioanalytical Method Development: LC-MS/MS Quantification

The quantification of Azetidine-3-carboxylic acid m-tolylamide in complex biological matrices such as plasma, microsomal incubates, and cell culture buffer is the analytical backbone of the entire PK profile. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity.[7][8]

Objective: To develop and qualify a sensitive, selective, and robust LC-MS/MS method for the quantification of Azetidine-3-carboxylic acid m-tolylamide in various biological matrices.

Step-by-Step Protocol:

  • Mass Spectrometer Tuning: Infuse a standard solution of the test compound into the mass spectrometer to optimize MS parameters. Select precursor and product ion transitions for Multiple Reaction Monitoring (MRM). Aim for at least two specific transitions to ensure selectivity.

  • Internal Standard (IS) Selection: Select an appropriate internal standard. An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, a close structural analog with similar chromatographic and ionization behavior can be used.[8]

  • Chromatographic Separation:

    • Start with a standard C18 reversed-phase column and a simple mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[9]

    • Optimize the gradient to achieve a retention time between 2-3 minutes, ensuring separation from endogenous matrix components and potential metabolites.[9]

  • Sample Preparation: The goal is to efficiently extract the analyte while removing proteins and phospholipids that can interfere with the analysis.[10][11]

    • Protein Precipitation (PPT): This is a rapid and universal first approach. Add 3-4 volumes of cold acetonitrile (containing the IS) to the biological sample (e.g., 50 µL plasma). Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.[8]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): If PPT yields insufficient cleanliness (e.g., high matrix effects), develop an LLE or SPE method for a more selective extraction.[11]

  • Method Qualification: Before analyzing study samples, qualify the method for linearity, accuracy, precision, and carryover. A full validation according to regulatory guidelines (e.g., ICH M10) would be required for later-stage development.[7]

Physicochemical Property Assessment

Aqueous Solubility: Thermodynamic solubility is measured to determine the maximum concentration the compound can achieve in solution, which is critical for predicting its dissolution in the gastrointestinal tract.

Lipophilicity (LogD): The distribution coefficient (LogD) at a physiological pH of 7.4 is a key predictor of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.

ParameterMethodRationale
Thermodynamic Solubility Shake-flask method in phosphate-buffered saline (PBS) at pH 7.4Determines equilibrium solubility, which is crucial for assessing potential absorption limitations for an orally administered drug.
Lipophilicity (LogD) Shake-flask method using n-octanol and PBS at pH 7.4Measures drug partitioning between an aqueous and an organic phase, providing a key indicator of permeability and potential for non-specific binding.[11]

Section 2: In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are the cornerstone of early drug discovery, providing critical data to predict a drug's in vivo behavior and guide compound optimization before committing to animal studies.[12][13][14][15][16]

Metabolic Stability Assessment

Metabolic stability assays measure the rate at which the compound is broken down by drug-metabolizing enzymes.[17][18] This data is used to calculate intrinsic clearance (CLint), a fundamental parameter for predicting in vivo hepatic clearance.[19]

G cluster_0 Phase 1 Focus cluster_1 Comprehensive Metabolism Microsomes Liver Microsomes Assay (+/- NADPH) Analysis1 Quantify Parent Compound (LC-MS/MS) Microsomes->Analysis1 Sample at time points (0, 5, 15, 30, 60 min) Hepatocytes Hepatocyte Assay (Suspension/Plated) Analysis2 Quantify Parent Compound (LC-MS/MS) Hepatocytes->Analysis2 Sample at time points (0, 15, 30, 60, 120 min) TestCompound Azetidine-3-carboxylic acid m-tolylamide TestCompound->Microsomes Incubate at 37°C TestCompound->Hepatocytes Incubate at 37°C Calc1 Calculate t½ and CLint (Phase I Metabolism) Analysis1->Calc1 Plot ln(% Remaining) vs. Time Calc2 Calculate t½ and CLint (Phase I + Phase II + Transporters) Analysis2->Calc2 Plot ln(% Remaining) vs. Time

Caption: Workflow for assessing metabolic stability using liver microsomes and hepatocytes.

Rationale: Liver microsomes are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[20] This assay is a cost-effective, high-throughput screen for identifying compounds susceptible to major CYP-mediated clearance.[20]

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, and mouse to assess species differences) and buffer. Pre-warm at 37°C.

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the mixture. Split the mixture into two sets: one with the NADPH cofactor (to start the reaction) and one without (to assess non-NADPH dependent degradation).

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the quenched samples to pellet protein. Analyze the supernatant using the validated LC-MS/MS method.

  • Data Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) and intrinsic clearance (CLint).

Rationale: Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes (Phase I and Phase II) and transporters.[20] This assay provides a more comprehensive and physiologically relevant model of liver metabolism than microsomes.[18][19][21]

Step-by-Step Methodology:

  • Prepare Hepatocyte Suspension: Use cryopreserved hepatocytes (human, rat, mouse) and prepare a cell suspension in incubation medium.

  • Initiate Reaction: Pre-warm the hepatocyte suspension at 37°C. Add the test compound (final concentration 1 µM).

  • Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench with cold acetonitrile containing an internal standard.

  • Analysis & Calculation: Process and analyze samples as described for the microsomal stability assay to determine t½ and CLint.

ParameterLiver MicrosomesHepatocytes
Half-life (t½, min) Calculated from the slope of ln(% remaining) vs. timeCalculated from the slope of ln(% remaining) vs. time
Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) Calculated based on t½ and protein concentrationCalculated based on t½ and cell density
Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with targets, and be cleared by metabolizing enzymes.[22] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.[23][24]

Method of Choice: Rapid Equilibrium Dialysis (RED) This method is considered the gold standard as it minimizes experimental artifacts. It uses a device with two chambers separated by a semipermeable membrane that allows only unbound drug to pass through.[23][24]

Step-by-Step Protocol:

  • Preparation: Spike the test compound into plasma from relevant species (human, rat, mouse) at a clinically relevant concentration (e.g., 1 µM).

  • Loading the RED Device: Add the plasma-drug mixture to one chamber and an equal volume of phosphate-buffered saline (PBS) to the other chamber.[24]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[22][24]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: Add blank buffer to the plasma sample and blank plasma to the buffer sample to ensure identical matrix composition for analysis. Precipitate proteins with cold acetonitrile (with IS) and quantify the compound concentration in both chambers by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

SpeciesFraction Unbound (fu)% Bound
Human (Conc_buffer / Conc_plasma)(1 - fu) * 100
Rat (Conc_buffer / Conc_plasma)(1 - fu) * 100
Mouse (Conc_buffer / Conc_plasma)(1 - fu) * 100
Cell Permeability and Efflux Liability

To predict oral absorption, it is essential to assess a compound's ability to cross the intestinal epithelial barrier.[25] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for this purpose as it forms a monolayer that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[26][27]

G cluster_A cluster_B node_A Apical (Donor) Add Compound Caco-2 Monolayer Basolateral (Receiver) Sample for Analysis node_A:f0->node_A:f2 Papp (A->B) Basolateral_A Basolateral Chamber (Simulates Bloodstream) node_B Apical (Receiver) Sample for Analysis Caco-2 Monolayer Basolateral (Donor) Add Compound node_B:f2->node_B:f0 Papp (B->A) Apical_B Apical Chamber (Simulates Gut Lumen) Apical_A Apical Chamber (Simulates Gut Lumen) Basolateral_B Basolateral Chamber (Simulates Bloodstream)

Caption: Bidirectional transport across a Caco-2 cell monolayer to assess permeability and efflux.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[26]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Perform a Lucifer Yellow leakage test as a secondary check.[28]

  • Bidirectional Assay:

    • A-to-B Transport (Absorption): Add the test compound to the apical (upper) chamber. At set time points (e.g., 120 minutes), take samples from the basolateral (lower) chamber.[27]

    • B-to-A Transport (Efflux): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.[27]

  • Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Data Interpretation:

  • Papp (A→B): High (>10 x 10⁻⁶ cm/s) suggests good absorption; Low (<2 x 10⁻⁶ cm/s) suggests poor absorption.

  • Efflux Ratio (ER): An ER ≥ 2 indicates the compound is a substrate of an efflux transporter (likely P-gp), which can limit net absorption.[29]

Section 3: In Vivo Pharmacokinetic Study in Rodents

While in vitro assays are predictive, an in vivo study is the definitive experiment to understand how a compound behaves in a whole organism.[30][31] This study provides crucial parameters like clearance, volume of distribution, half-life, and oral bioavailability.[32][33]

Objective: To determine the key pharmacokinetic parameters of Azetidine-3-carboxylic acid m-tolylamide in mice following intravenous (IV) and oral (PO) administration.

Animal Model: Mouse (e.g., CD-1 or C57BL/6 strain). Mice are widely used due to their small size, cost-effectiveness, and established use in drug metabolism studies.[34][35]

Step-by-Step Protocol:

  • Dosing Formulation: Prepare a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose) administration.

  • Animal Dosing:

    • IV Group (n=3-4 animals per time point): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% of the drug enters systemic circulation directly.

    • PO Group (n=3-4 animals per time point): Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples at predetermined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).[34][36] Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in all plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate the key PK parameters.

Summary of Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; relevant for efficacy and toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents total drug exposure over time.
Elimination Half-lifeTime required for the plasma concentration to decrease by half. Dictates dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. Determines the maintenance dose rate required to achieve a target steady-state concentration.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for oral drug viability.

Section 4: Data Integration, Interpretation, and Risk Assessment

The power of this profiling strategy lies in integrating all datasets to build a holistic understanding and de-risk the compound.

G cluster_0 cluster_1 MetStab Metabolic Stability (CLint) InVivoPK In Vivo PK Study (Mouse) MetStab->InVivoPK Predicts Hepatic Clearance (CL) Prediction Prediction of Human PK MetStab->Prediction In Vitro-In Vivo Extrapolation (IVIVE) PPB Plasma Protein Binding (fu) PPB->InVivoPK Influences CL & Vd PPB->Prediction In Vitro-In Vivo Extrapolation (IVIVE) Perm Permeability (Papp, ER) Perm->InVivoPK Predicts Oral Absorption (F%) Perm->Prediction In Vitro-In Vivo Extrapolation (IVIVE) InVivoPK->Prediction Allometric Scaling Risk Risk Assessment & Decision InVivoPK->Risk Provides Definitive Preclinical Data Prediction->Risk

Caption: Integration of in vitro and in vivo data to predict human PK and guide decisions.

Interpretation and Potential Liabilities:

  • High In Vitro Clearance, Low In Vivo Clearance: This could suggest that the primary metabolic pathways active in vitro are not as relevant in vivo, or that the drug has poor access to the liver.

  • Low Permeability, Low Oral Bioavailability: If the Caco-2 Papp is low and the in vivo F% is also low, poor absorption is the likely cause.

  • High Permeability, Low Oral Bioavailability: If the Caco-2 Papp is high but in vivo F% is low, this points towards high first-pass metabolism in the liver (check metabolic stability data) or significant P-gp efflux (check efflux ratio).

  • Toxicology Flags: The azetidine-3-carboxylic acid moiety is a known teratogenic agent and proline analog.[2] The m-toluidine portion carries a risk of methemoglobinemia.[5][6][37] The metabolic stability studies should be coupled with metabolite identification to see if N-hydroxylated or other reactive metabolites of the toluidine are formed. High exposure (AUC) or a low clearance rate could exacerbate these potential toxicities.

Conclusion

This technical guide outlines a rigorous, integrated strategy for the comprehensive pharmacokinetic profiling of Azetidine-3-carboxylic acid m-tolylamide. By systematically evaluating its bioanalytical tractability, physicochemical properties, in vitro ADME profile, and in vivo disposition, a clear picture of the molecule's potential as a drug candidate emerges. This data-driven approach, rooted in explaining the causality behind each experimental step, ensures that decisions to advance, modify, or terminate the compound are based on a solid scientific foundation, ultimately conserving resources and increasing the probability of success in the intricate process of drug development.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved March 25, 2026.
  • Amore, B. M. (2010).
  • Springer Nature Experiments. (n.d.).
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved March 25, 2026.
  • Patsnap Synapse. (2025, May 29).
  • Biotechfarm. (n.d.).
  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved March 25, 2026.
  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved March 25, 2026.
  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays. Retrieved March 25, 2026.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 25, 2026.
  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed.
  • Caco2 assay protocol. (n.d.).
  • PAGEPress Publications. (2012, April 19). Development and validation of an in vivo model for pharmacokinetic/pharmacodynamic studies of antimicrobials in domestic animals.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved March 25, 2026.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Bienta. (n.d.).
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 25, 2026.
  • Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid. Retrieved March 25, 2026.
  • ECHEMI. (n.d.). 108-44-1, m-Toluidine Formula. Retrieved March 25, 2026.
  • Benchchem. (n.d.). Toxicological Profile of N-Methyl-m-toluidine: An In-depth Technical Guide. Retrieved March 25, 2026.
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved March 25, 2026.
  • YouTube. (2024, September 24).
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Selvita. (n.d.). In Vitro ADME. Retrieved March 25, 2026.
  • BioDuro. (n.d.). In Vitro ADME. Retrieved March 25, 2026.
  • Bioanalysis Zone. (2025, October 1).
  • Safety Data Sheet. (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
  • Domainex. (2026, February 9). MDCK Permeability Assay.
  • Lanxess. (2015, August 15). m-Toluidine.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved March 25, 2026.
  • Domainex. (n.d.). Plasma Protein Binding (PPB) Assay. Retrieved March 25, 2026.
  • Analyst (RSC Publishing). (n.d.).
  • OECD Existing Chemicals Database. (2004, March 22). p-Toluidine CAS N°: 106-49-0.
  • Santa Cruz Biotechnology. (n.d.). L-Azetidine-2-carboxylic acid | CAS 2133-34-8 | SCBT. Retrieved March 25, 2026.
  • Taylor & Francis. (2023, March 28). Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective.
  • Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid | CAS 2517-04-6. Retrieved March 25, 2026.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • bioRxiv. (2020, August 12). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae.
  • Sigma-Aldrich. (n.d.). MDCK Cell Culture Protocol Using a 96-well TEER Assay System. Retrieved March 25, 2026.
  • Enamine. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved March 25, 2026.
  • NIH. (n.d.). Murine Pharmacokinetic Studies - PMC.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays. Retrieved March 25, 2026.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. Retrieved March 25, 2026.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Sigma-Aldrich. (n.d.).
  • m-Toluidine. (n.d.).

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Azetidine-3-carboxylic acid m-tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide provides a comprehensive framework for determining the receptor binding affinity of a novel derivative, azetidine-3-carboxylic acid m-tolylamide. While specific binding data for this compound is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its characterization. We will delve into the rationale behind target selection, provide detailed protocols for receptor binding assays, and discuss the critical aspects of data analysis and interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of new chemical entities containing the azetidine motif.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the design of novel therapeutics.[1] Their inherent ring strain and conformational rigidity offer a unique combination of properties that can enhance metabolic stability, aqueous solubility, and target-binding affinity.[3] Numerous approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[3] Azetidine derivatives have demonstrated a broad range of pharmacological activities, acting as muscarinic antagonists, central nervous system modulators, and inhibitors of enzymes and transporters.[1][4]

The subject of this guide, azetidine-3-carboxylic acid m-tolylamide, combines the rigid azetidine core with an amide linkage to a meta-tolyl group. This structure suggests the potential for interactions with a variety of biological targets. The tolyl group can engage in hydrophobic and aromatic interactions, while the amide moiety can act as a hydrogen bond donor and acceptor. The azetidine ring itself can influence the spatial orientation of these interacting groups, leading to specific and high-affinity binding to a target receptor.

Postulated Biological Targets and Rationale

Given the chemical structure of azetidine-3-carboxylic acid m-tolylamide, we can hypothesize several potential classes of protein targets. This initial assessment is crucial for guiding the subsequent experimental work.

  • G-Protein Coupled Receptors (GPCRs): The overall structure of the molecule is consistent with that of many known GPCR ligands. The tolyl group could occupy a hydrophobic pocket, while the amide and azetidine functionalities could form specific interactions with polar residues in the binding site.

  • Ion Channels: The compound's features might allow it to interact with ligand-gated or voltage-gated ion channels. For instance, derivatives of azetidine have been shown to interact with nicotinic acetylcholine receptors.[5]

  • Enzymes: The amide linkage could mimic a peptide bond, suggesting potential inhibitory activity against proteases. Furthermore, the heterocyclic nature of the azetidine ring could lead to interactions with a variety of other enzymes.

  • Transporters: Azetidine derivatives have been identified as inhibitors of GABA transporters (GATs), highlighting the potential for interaction with solute carriers.[4]

The initial screening for binding affinity would likely involve a broad panel of receptors to identify a primary target or to assess selectivity.

Synthesis of Azetidine-3-carboxylic acid m-tolylamide

The synthesis of the title compound can be achieved through standard organic chemistry techniques. A plausible synthetic route is outlined below, based on established methods for the preparation of similar compounds.[6][7]

Synthetic Workflow

A Azetidine-3-carboxylic acid C Azetidine-3-carbonyl chloride A->C Activation B Thionyl chloride (SOCl2) E Azetidine-3-carboxylic acid m-tolylamide C->E Amide Coupling D m-toluidine, Triethylamine

Caption: Proposed synthetic route for azetidine-3-carboxylic acid m-tolylamide.

Step-by-Step Protocol:
  • Activation of the Carboxylic Acid: Azetidine-3-carboxylic acid is reacted with an activating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

  • Amide Bond Formation: The activated acid chloride is then slowly added to a solution of m-toluidine and a non-nucleophilic base, such as triethylamine, in DCM. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final compound, azetidine-3-carboxylic acid m-tolylamide.

Determination of Receptor Binding Affinity: Experimental Protocols

The cornerstone of characterizing a new ligand is the determination of its binding affinity for its putative receptor. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.

Preparation of Receptor-Containing Membranes

For this guide, we will use a hypothetical GPCR target expressed in a recombinant cell line (e.g., HEK293 cells).

  • Cell Culture: HEK293 cells stably expressing the target GPCR are cultured to a high density.

  • Cell Harvest: The cells are detached from the culture flasks, centrifuged, and washed with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

  • Membrane Isolation: The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.

  • Final Preparation: The membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the Bradford assay. The membranes are then aliquoted and stored at -80°C.

Radioligand Binding Assay: A Step-by-Step Guide

This protocol describes a competitive binding assay to determine the affinity of azetidine-3-carboxylic acid m-tolylamide (the "test compound") by measuring its ability to displace a known high-affinity radioligand for the target receptor.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Detection A Prepare serial dilutions of azetidine-3-carboxylic acid m-tolylamide C Combine buffer, radioligand, test compound, and membranes in assay plate A->C B Prepare assay buffer, radioligand, and receptor membranes B->C D Incubate at a defined temperature for a specific duration C->D E Rapidly filter the assay mixture through a glass fiber filter D->E F Wash the filter to remove unbound radioligand E->F G Measure radioactivity on the filter using a scintillation counter F->G

Caption: Workflow for a competitive radioligand binding assay.

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of azetidine-3-carboxylic acid m-tolylamide in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer.

    • Radioligand: Dilute the radiolabeled ligand (e.g., [³H]-ligand) in the assay buffer to a final concentration typically at or below its Kd value.

    • Receptor Membranes: Thaw the prepared membrane aliquots on ice and dilute them in the assay buffer to the desired final concentration.

    • Non-specific Binding Control: Prepare a high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the radioligand, and either the test compound, the non-specific binding control, or buffer alone (for total binding).

    • Initiate the binding reaction by adding the diluted receptor membranes to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection:

    • Allow the filters to dry, and then measure the amount of radioactivity trapped on each filter using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) is used to determine the binding affinity of the test compound.

Data Analysis Workflow

A Raw CPM data B Calculate Specific Binding: Total Binding - Non-specific Binding A->B C Normalize data to % Specific Binding B->C D Plot % Specific Binding vs. log[Test Compound] C->D E Fit the data to a sigmoidal dose-response curve (non-linear regression) D->E F Determine the IC50 value E->F G Calculate the Ki value using the Cheng-Prusoff equation F->G

Caption: Workflow for analyzing competitive binding assay data.

  • Calculation of Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled ligand) from the total binding (CPM in the absence of the test compound).

  • Generation of the Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determination of IC50: Use non-linear regression analysis to fit the data to a one-site competition model. From this curve, the IC50 value is determined. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculation of the Inhibition Constant (Ki): The Ki is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration. It is calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary

The results of the binding assays should be summarized in a clear and concise table.

CompoundIC50 (nM)Ki (nM)
Azetidine-3-carboxylic acid m-tolylamideExperimental ValueCalculated Value
Control CompoundKnown ValueKnown Value

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial characterization of the receptor binding affinity of azetidine-3-carboxylic acid m-tolylamide. By following these protocols, researchers can obtain robust and reproducible data to determine the potency of this novel compound at its target receptor.

The determination of the Ki value is a critical first step in the drug discovery process. Subsequent studies should focus on:

  • Selectivity Profiling: Assessing the binding affinity of the compound against a panel of related and unrelated receptors to determine its selectivity.

  • Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of azetidine-3-carboxylic acid m-tolylamide to understand the key structural features required for high-affinity binding.

The unique structural properties of the azetidine scaffold continue to make it a valuable component in the design of new therapeutic agents.[1][3] A thorough understanding of the receptor binding characteristics of novel azetidine derivatives, such as the one discussed herein, is essential for advancing these compounds through the drug discovery pipeline.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Azetidines in Drug Discovery - PharmaBlock.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic | Journal of Medicinal Chemistry - ACS Publications. (2014, November 7).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • Azetidine-3-carboxylic acid - (CAS 36476-78-5) - Amino Acids - BOC Sciences.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (2010, June 15).
  • Azetidine-3-carboxylic acid - Chem-Impex.
  • Azetidine-3-carboxylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. (2024, August 5).
  • A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.
  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents.
  • The biological activities of new polyamine derivatives as potential therapeutic agents. (2003, April 15).
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate.
  • Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed.

Sources

An In-Depth Technical Guide to the In Vitro Stability of Azetidine-3-carboxylic acid m-tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a robust pharmacokinetic profile. A critical determinant of this profile is the compound's stability in various biological environments. This guide provides a comprehensive technical overview of the methodologies required to assess the in vitro stability of Azetidine-3-carboxylic acid m-tolylamide. We will delve into the core assays for determining metabolic, plasma, and chemical stability. This document is structured to provide not just procedural steps but also the scientific rationale behind experimental design, data interpretation, and the strategic implications for drug development. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, grounded in authoritative best practices.

Introduction: The Imperative of In Vitro Stability Assessment

In the early phases of drug discovery, it is estimated that a significant percentage of promising compounds fail in clinical trials due to poor pharmacokinetics, with metabolic instability being a primary contributor.[1] Therefore, a thorough in vitro evaluation of a compound's stability is not merely a screening step but a foundational pillar of any successful drug development program.[2] These studies provide crucial data for predicting in vivo parameters like bioavailability and half-life, guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to optimize lead compounds.[2][3]

Azetidine-3-carboxylic acid m-tolylamide incorporates two key structural motifs of interest: an azetidine ring and an m-tolylamide group.

  • Azetidine Ring: Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly popular in medicinal chemistry.[4][5] Their unique structural rigidity and sp3-rich character can confer favorable properties such as improved solubility and metabolic stability compared to larger ring systems like pyrrolidines or piperidines.[6][7] However, the inherent ring strain can also present unique metabolic pathways, such as potential ring-opening reactions.[5][8][9]

  • m-Tolylamide Group: The amide bond is a common functional group in pharmaceuticals. Its stability is a critical consideration, as it can be susceptible to hydrolysis by plasma and tissue amidases.[10][11]

This guide will systematically address the key questions regarding the stability of this compound:

  • How susceptible is it to metabolism by hepatic enzymes?

  • How stable is it in systemic circulation (plasma)?

  • How does it withstand the pH variations encountered upon administration?

Metabolic Stability Assessment

The liver is the primary site of drug metabolism.[1] In vitro systems derived from the liver are therefore indispensable for predicting a compound's metabolic fate.[12] We will focus on two of the most widely used systems: liver microsomes and hepatocytes.[12][13]

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[13] This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism.[2]

Causality Behind Experimental Choices:

  • System: Human liver microsomes (pooled from multiple donors) are used to average out inter-individual variability in enzyme expression.[12]

  • Cofactor: NADPH is an essential cofactor for CYP enzyme activity. The reaction is initiated by its addition.[2]

  • Concentration: A low test compound concentration (typically 1 µM) is used to ensure that enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), allowing for an accurate calculation of intrinsic clearance.[2]

  • Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required to quantify the disappearance of the parent compound over time.[14][15][16][17]

Detailed Step-by-Step Protocol:

  • Preparation:

    • Prepare a 1 mM stock solution of Azetidine-3-carboxylic acid m-tolylamide in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH stock solution in buffer.

  • Incubation Setup (in a 96-well plate):

    • In duplicate wells, add buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[13]

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the pre-warmed NADPH solution (to a final concentration of 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[12][13]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Presentation & Interpretation:

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

ParameterFormulaDescription
Half-life (t½) t½ = 0.693 / kTime taken for 50% of the compound to be metabolized. 'k' is the slope of the natural log of % remaining vs. time plot.[11][18]
Intrinsic Clearance (Clint) Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein)The intrinsic ability of the liver enzymes to metabolize a compound.[2][13]
Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II (conjugation) reactions. Intact hepatocytes contain the full complement of metabolic enzymes and cofactors, offering a more complete picture of overall hepatic metabolism.[1][12] Cryopreserved hepatocytes are widely used for their convenience and retention of enzymatic activity.[1][18]

Detailed Step-by-Step Protocol:

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Prepare supplemented Williams Medium E and warm to 37°C.[1]

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Cell Plating and Incubation:

    • Dilute hepatocytes to a concentration of 1 x 10^6 viable cells/mL in the medium.[1][12]

    • Add the test compound to the hepatocyte suspension (final concentration 1 µM, final DMSO concentration ≤ 0.1%).[1][18]

    • Incubate in a shaking incubator at 37°C, 5% CO2.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots and terminate metabolic activity with ice-cold acetonitrile.[1]

    • Process samples (centrifugation) and analyze the supernatant by LC-MS/MS as described for the microsomal assay.

Visualization: Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (1µM) Incubate Combine & Incubate Compound->Incubate System Metabolic System (Microsomes or Hepatocytes) System->Incubate Cofactor Cofactor (NADPH) (for Microsomes) Cofactor->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate t½ & Clint Plot->Calculate

Caption: Workflow for In Vitro Metabolic Stability Assays.

Plasma Stability Assessment

Compounds that are stable to liver metabolism can still be cleared rapidly if they are unstable in the blood. Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups.[11] Given the amide linkage in Azetidine-3-carboxylic acid m-tolylamide, assessing its stability in plasma is crucial.[10]

Causality Behind Experimental Choices:

  • Matrix: Plasma from different species (human, rat, mouse) is often tested to identify potential interspecies differences, which is important for translating preclinical animal data to humans.[10]

  • Controls: A compound known to be stable (e.g., Propranolol) and one known to be unstable (e.g., Tetracaine) are typically included as negative and positive controls, respectively, to validate the assay performance.[19]

  • Quenching: The reaction is stopped by protein precipitation with an organic solvent, which simultaneously extracts the compound for analysis.[11]

Detailed Step-by-Step Protocol:

  • Preparation:

    • Thaw frozen plasma (e.g., human, rat) in a 37°C water bath.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Add the test compound to the plasma to a final concentration of 1 µM.[10][20]

    • Incubate the mixture at 37°C.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.[10][19]

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-minute time point.

Data Presentation & Interpretation:

Data is typically presented as the percentage of the compound remaining over time. The half-life (t½) in plasma can also be calculated if significant degradation is observed.

Time (min)% Compound Remaining (Example)
0100
1598.5
3097.1
6094.2
12088.9
Visualization: Plasma Stability Workflow

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (1µM) Incubate Add Compound to Plasma Compound->Incubate Plasma Plasma (Human, Rat, etc.) Plasma->Incubate Timepoints Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench & Precipitate Proteins (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate t½ Plot->Calculate

Caption: Workflow for the In Vitro Plasma Stability Assay.

Chemical Stability Assessment

A drug candidate must be stable not only in biological matrices but also under the chemical conditions it will encounter.[21] This includes the acidic environment of the stomach and the more neutral pH of the intestine and blood.[22][23] This assay assesses the intrinsic chemical lability of the compound, particularly its susceptibility to hydrolysis.

Causality Behind Experimental Choices:

  • Buffers: Buffers are chosen to mimic key physiological environments. A standard set includes pH 1.2 (simulated gastric fluid), pH 7.4 (physiological/blood), and sometimes pH 6.8 (simulated intestinal fluid).

  • Temperature: The assay is typically run at 37°C to be physiologically relevant.

  • Time Course: The incubation time is usually longer than for metabolic assays (e.g., up to 24 hours or more) as chemical degradation is often slower than enzymatic degradation.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Prepare aqueous buffers at the desired pH values (e.g., pH 1.2 HCl, pH 7.4 Phosphate-Buffered Saline).

    • Prepare a 1 mM stock solution of the test compound in a suitable solvent.

  • Incubation:

    • Add the test compound to each buffer to a final concentration of ~10 µM.

    • Incubate the solutions at 37°C.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each buffer.

    • Quench any potential degradation by neutralizing the sample (if necessary) and/or diluting it in the mobile phase for immediate analysis.

    • Analyze all samples by LC-MS/MS to quantify the remaining parent compound.

Data Presentation & Interpretation:

Results are reported as the percentage of compound remaining at each pH over time. Significant degradation at a particular pH indicates a potential liability that may affect oral bioavailability (for pH 1.2) or shelf-life in a liquid formulation (for pH 7.4).

Time (hr)% Remaining (pH 1.2)% Remaining (pH 7.4)
0100100
499.2100.1
2498.599.7

Integrated Stability Profile and Strategic Implications

The data from these three core assays provide a holistic view of the in vitro stability of Azetidine-3-carboxylic acid m-tolylamide.

  • High Metabolic Instability (t½ < 30 min in microsomes/hepatocytes): Suggests rapid first-pass metabolism and likely low oral bioavailability. The next step would be metabolite identification studies to pinpoint the metabolic "soft spot"—is it the azetidine ring, the tolyl group, or the amide bond? This information is critical for guiding medicinal chemists in designing more stable analogues.

  • High Plasma Instability: Indicates rapid clearance in circulation, leading to a short in vivo half-life. This is a significant liability unless the compound is intended to be a prodrug.

  • pH-Dependent Instability: Instability at low pH could preclude oral administration, while instability at neutral pH could pose challenges for formulation and storage.

By systematically evaluating these parameters, research teams can make informed decisions, prioritize the most promising candidates, and de-risk their drug discovery programs, ultimately accelerating the path to the clinic.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • CHEMICAL STABILITY OF DRUGS. IIP Series.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific - JP.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za farmaciju.
  • Metabolic Stability Assays. Merck Millipore.
  • Azetidines in medicinal chemistry: emerging applic
  • Plasma Stability Assay. Domainex.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Plasma Stability Assay (human, dog, r
  • The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Longdom Publishing SL.
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactiv
  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC.
  • ADME Plasma Stability Assay. BioDuro.
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.
  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing).
  • LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. John Jay College of Criminal Justice.
  • LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. PubMed.
  • Enhancement of metabolic stability with structural modifications....
  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Methodological & Application

Synthesis of Azetidine-3-carboxylic acid m-tolylamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in contemporary medicinal chemistry. Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[1] Specifically, azetidine-3-carboxylic acid derivatives are increasingly incorporated into novel therapeutics to explore chemical space and develop next-generation pharmaceuticals.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of a model compound, Azetidine-3-carboxylic acid m-tolylamide, from commercially available starting materials. The described methodology is robust and can be adapted for the synthesis of a diverse library of azetidine-3-carboxamides.

Synthetic Strategy: A Three-Stage Approach

The synthesis of Azetidine-3-carboxylic acid m-tolylamide is accomplished through a three-stage process. This strategy ensures high purity of the final compound and allows for straightforward purification at each step.

  • Stage 1: Synthesis of N-Boc-Azetidine-3-carboxylic Acid. This initial stage involves the preparation of the key intermediate, 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid, from a suitable precursor. The tert-butoxycarbonyl (Boc) protecting group is employed to prevent unwanted side reactions at the azetidine nitrogen during subsequent steps.

  • Stage 2: HATU-Mediated Amide Coupling. The protected azetidine carboxylic acid is then coupled with m-toluidine to form the corresponding amide. This reaction is facilitated by the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent that minimizes racemization.[3][4]

  • Stage 3: N-Boc Deprotection. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, Azetidine-3-carboxylic acid m-tolylamide.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection Start tert-butyl 3-cyanoazetidine-1-carboxylate Step1 Basic Hydrolysis Start->Step1 Intermediate1 N-Boc-Azetidine-3-carboxylic Acid Step1->Intermediate1 Intermediate1_ref N-Boc-Azetidine-3-carboxylic Acid Step2 HATU, DIPEA Intermediate1_ref->Step2 Reagent1 m-toluidine Reagent1->Step2 Intermediate2 N-Boc-Azetidine-3-carboxylic acid m-tolylamide Step2->Intermediate2 Intermediate2_ref N-Boc-Azetidine-3-carboxylic acid m-tolylamide Step3 TFA/DCM Intermediate2_ref->Step3 FinalProduct Azetidine-3-carboxylic acid m-tolylamide Step3->FinalProduct

Caption: Overall synthetic workflow for Azetidine-3-carboxylic acid m-tolylamide.

Experimental Protocols

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7]

  • Azetidine and its derivatives should be handled with care, as they can be hazardous.[5][6][7] Avoid inhalation, and contact with skin and eyes.[6]

  • Coupling reagents such as HATU can be irritating. Avoid inhalation of dust.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme caution and ensure appropriate measures are in place to neutralize any spills.[8]

Stage 1: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

This protocol is adapted from a literature procedure for the gram-scale synthesis of the title compound.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
tert-butyl 3-cyanoazetidine-1-carboxylate196.243.7 g18.851.0
Sodium Hydroxide (NaOH)40.003.77 g94.255.0
Methanol (MeOH)32.0435 mL--
Deionized Water (H₂O)18.0235 mL--
10% Aqueous Citric Acid-As needed--
Dichloromethane (DCM)84.93~150 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (3.7 g, 18.85 mmol, 1.0 equiv.) in methanol (35 mL) in a round-bottom flask, add a solution of sodium hydroxide (3.77 g, 94.25 mmol, 5.0 equiv.) in deionized water (35 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 4 hours).

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Carefully neutralize the remaining aqueous mixture with 10% aqueous citric acid to a pH of approximately 5-6.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid as a solid. The product is often of sufficient purity for the next step. Expected yield: ~90%.

Stage 2: HATU-Mediated Amide Coupling of N-Boc-Azetidine-3-carboxylic Acid with m-Toluidine

This protocol utilizes HATU as the coupling agent, which is known for its high efficiency and low rate of racemization.[3][4] The pre-activation of the carboxylic acid with HATU and a base before the addition of the amine is generally recommended to avoid potential side reactions of the amine with HATU.[9]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
N-Boc-Azetidine-3-carboxylic Acid201.222.01 g10.01.0
m-Toluidine107.151.07 g10.01.0
HATU380.234.18 g11.01.1
N,N-Diisopropylethylamine (DIPEA)129.243.48 mL (2.58 g)20.02.0
Anhydrous N,N-Dimethylformamide (DMF)73.0950 mL--
Ethyl Acetate (EtOAc)88.11~200 mL--
1 M Hydrochloric Acid (HCl)36.46~50 mL--
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)84.01~50 mL--
Brine-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-Azetidine-3-carboxylic acid (2.01 g, 10.0 mmol, 1.0 equiv.) and HATU (4.18 g, 11.0 mmol, 1.1 equiv.) in anhydrous DMF (50 mL).

  • Add DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add m-toluidine (1.07 g, 10.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (150 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-Azetidine-3-carboxylic acid m-tolylamide.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure protected amide.

G cluster_0 Mechanism of HATU-mediated Amide Coupling CarboxylicAcid R-COOH ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide R-CONH-R' ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Byproducts HOAt + Urea byproduct

Sources

Application Note: Preparation and Handling of Azetidine-3-Carboxylic Acid m-Tolylamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have become privileged scaffolds in modern drug discovery. Owing to their high ring strain, sp3-rich character, and conformational rigidity, they offer enhanced metabolic stability and improved pharmacokinetic profiles compared to larger, more flexible rings like pyrrolidines or piperidines ()[1].

Azetidine-3-carboxylic acid m-tolylamide (CAS: 1509633-79-7) is a functionalized building block frequently utilized as a synthetic intermediate or screening compound. Because small-molecule screening relies on precise molarity, the proper preparation of its stock solutions is critical. Errors in solvent selection, handling, or storage can lead to micro-precipitation, compound degradation, and ultimately, false negatives in biological assays. This guide establishes a self-validating system for formulating and handling this compound.

Physicochemical Profiling

Understanding the physicochemical properties of Azetidine-3-carboxylic acid m-tolylamide is the first step in formulating a reliable stock solution. The secondary amine of the azetidine ring is basic, while the m-tolylamide moiety imparts lipophilicity, making the free base highly soluble in polar aprotic solvents.

ParameterValue / Description
Compound Name Azetidine-3-carboxylic acid m-tolylamide
CAS Registry Number 1509633-79-7
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance Solid / Dry Powder
Primary Solvent (In Vitro) Anhydrous DMSO ( 20 mg/mL)
Storage (Solid) +4°C to -20°C, desiccated
Storage (Solution) -80°C (aliquoted, protected from light)
Mechanistic Rationale for Solvent Selection

For in vitro biological assays, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice ()[2]. The causality behind this strict requirement lies in DMSO's extreme hygroscopicity. Standard, frequently opened DMSO absorbs atmospheric moisture rapidly. The introduction of water into the stock solution causes two critical failures:

  • Hydrolysis/Degradation: Water can facilitate the degradation of the strained azetidine ring over prolonged storage.

  • Micro-precipitation: As water content increases in the DMSO stock, the lipophilic m-tolylamide moiety forces the compound to crash out of solution, leading to artificially low concentrations and inaccurate dosing.

Experimental Protocols: Step-by-Step Methodology
Protocol A: Preparation of a 10 mM Master Stock in DMSO (In Vitro)

A 10 mM concentration is the industry standard for high-throughput screening (HTS) master stocks, allowing for seamless serial dilution[2].

Calculations: To prepare exactly 1.0 mL of a 10 mM stock solution, the required mass is calculated as follows:

Mass (mg)=Target Conc. (mM)×Molecular Weight (g/mol)×Target Volume (L) Mass=10 mmol/L×190.24 g/mol×0.001 L=1.902 mg

Procedure:

  • Equilibration: Remove the vial of Azetidine-3-carboxylic acid m-tolylamide from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder, ruining the anhydrous environment.

  • Analytical Weighing: Using a calibrated analytical balance, accurately weigh 1.90 mg of the compound into a sterile, static-free amber glass vial or low-bind microcentrifuge tube[3].

  • Solvent Addition: In a biosafety cabinet or fume hood, add exactly 1.0 mL of high-purity, anhydrous DMSO ( ≥99.9% ) to the vial[3].

  • Dissolution: Cap the vial tightly and vortex for 30–60 seconds. If the compound does not dissolve immediately, sonicate the vial in a water bath at room temperature for 2–5 minutes. Note: Do not exceed 37°C to prevent thermal degradation.

  • Visual Validation: Hold the vial against a light source to confirm a completely clear solution with no undissolved particulates or micro-crystals[2].

Protocol B: Serial Dilution for Cell-Based Assays

To prevent DMSO-induced cytotoxicity, the final concentration of DMSO in cell culture media must never exceed 0.1% (v/v).

  • Perform intermediate serial dilutions (e.g., 1000x the final desired assay concentration) exclusively in anhydrous DMSO.

  • For the final step, dilute the intermediate DMSO stock 1:1000 directly into pre-warmed culture media immediately before treating the cells. Causality: Aqueous dilution must be the absolute final step to minimize the time the lipophilic compound spends in a potentially insoluble aqueous state before reaching the biological target.

Protocol C: Formulation Strategy for In Vivo Dosing

DMSO is toxic to animals at high volumes. For in vivo administration (e.g., IP or IV injection), the compound must be formulated using biocompatible co-solvents to maintain solubility in an aqueous environment.

  • Dissolve the required dose in 5% (v/v) DMSO to initiate solvation.

  • Add 40% (v/v) PEG300 and vortex thoroughly to ensure the compound remains in solution.

  • Add 5% (v/v) Tween-80 to act as a surfactant and prevent aggregation.

  • Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while vortexing to yield a clear, injectable solution.

Workflow Visualization

G Powder Azetidine-3-carboxylic acid m-tolylamide (Dry Powder) Weighing Analytical Weighing (1.90 mg) Powder->Weighing Equilibrate to RT DMSO Anhydrous DMSO Addition (1.0 mL) Weighing->DMSO Transfer to vial Stock 10 mM Master Stock Solution DMSO->Stock Vortex/Sonicate Aliquot Aliquot & Store (-20°C to -80°C) Stock->Aliquot Prevent freeze-thaw Assay In Vitro Assay (Final DMSO <0.1%) Aliquot->Assay Serial Dilution

Workflow for preparing and integrating 10 mM stock solutions into biological assays.

Quality Control & Storage Causality

Never store the master stock at 4°C. DMSO freezes at 18.5°C, which will cause the compound to precipitate out of the solvent matrix.

  • Aliquoting: Immediately divide the 10 mM master stock into 50–100 µL single-use aliquots[2].

  • Storage: Store all aliquots at -80°C, protected from light[3].

  • Freeze-Thaw Rationale: Repeated freeze-thaw cycles create localized concentration gradients within the solvent as it thaws. This physical stress can force the compound out of solution, permanently altering the stock's true molarity and destroying the self-validating nature of the assay.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Azetidine-3-carboxylic acid m-tolylamide (CAS: 1509633-79-7). ChemSrc Compound Database. URL:[Link]

Sources

Application Note: Robust RP-HPLC Method Development and Validation for Azetidine-3-carboxylic acid m-tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Rationale

Introduction & Chemical Context

Azetidine-3-carboxylic acid m-tolylamide is a high-value synthetic intermediate and pharmacophore. The molecule is characterized by a highly strained, four-membered nitrogen-containing heterocycle (azetidine)[1] linked via an amide bond to an aromatic m-tolyl group.

From a chromatographic perspective, this compound presents a distinct challenge: the highly basic secondary amine within the azetidine ring (pKa ~8.5) . When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic amines are fully protonated at neutral pH. This leads to severe peak tailing, poor resolution, and irreversible adsorption due to secondary electrostatic interactions with acidic residual silanols ( Si−O− ) on traditional silica-based stationary phases[2].

This application note details a self-validating, step-by-step RP-HPLC protocol engineered specifically to neutralize these secondary interactions, ensuring high-fidelity quantification and purity assessment.

Method Development Rationale (Causality & Design)

To achieve a symmetric peak shape and reliable quantification, every parameter in this method has been selected based on the physicochemical properties of the analyte:

  • Stationary Phase (Column) Selection: We utilize a hybrid organic/inorganic C18 column (e.g., Waters XBridge or Princeton SPHER HTS[3]). Hybrid particles are synthesized with fewer isolated acidic silanols compared to standard silica. This sterically protects the surface, drastically reducing the baseline affinity for basic amines.

  • Mobile Phase & pH Control (The Role of TFA): The mobile phase employs 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA serves a critical dual purpose:

    • pH Suppression: It lowers the mobile phase pH to ~2.0. This is below the pKa of residual silanols (pKa ~3.5–4.5), fully protonating them into a neutral state ( Si−OH ) and eliminating their ability to ionically bind the azetidine nitrogen.

    • Ion-Pairing: TFA acts as a volatile, hydrophobic ion-pairing agent. It forms a neutral complex with the protonated azetidine ring, increasing its apparent hydrophobicity and improving retention on the C18 phase[4].

  • Detection Wavelength: The m-tolyl group provides a robust aromatic chromophore. UV detection at 254 nm ensures high selectivity for the aromatic system, minimizing interference from non-UV-absorbing matrix components[4].

Mechanism Analyte Protonated Azetidine Amine (Positive Charge) Result Symmetric Peak Shape (Eliminates Tailing) Analyte->Result Hydrophobic retention TFA TFA (Ion-Pairing & pH Modifier) (Lowers pH to ~2.0) TFA->Analyte Forms neutral ion-pair Silanol Silanol Groups on C18 (Neutralized, Si-OH) TFA->Silanol Suppresses ionization Silanol->Result Prevents secondary interactions

Fig 1. Causality of TFA addition in mitigating peak tailing for basic azetidine compounds.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Reference Standard: Azetidine-3-carboxylic acid m-tolylamide (Purity ≥ 98.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic Acid (TFA), LC-MS or HPLC grade.

  • Filters: 0.22 µm PTFE syringe filters (PTFE is chosen to prevent amine binding, which is common with Nylon filters).

Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid C18, 150 x 4.6 mm, 3.5 µmHigh efficiency, low silanol activity.
Mobile Phase A Water + 0.1% TFA (v/v)Aqueous retention, pH control.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Organic elution, maintains constant pH.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Column Temperature 30°C ± 2°CEnsures retention time reproducibility.
Injection Volume 10 µLPrevents column overloading.
Detection UV at 254 nm (Reference 360 nm)Targets the m-tolyl aromatic ring[4].

Gradient Program: The gradient is designed to elute the polar azetidine derivative quickly while flushing out highly retained hydrophobic impurities[3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial hold
2.0955Isocratic focus
8.01090Linear ramp[3]
10.01090Column wash
10.1955Return to initial
15.0955Re-equilibration
Standard and Sample Preparation Workflow
  • Diluent Preparation: Mix Water and ACN in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent[2].

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample, dissolve in diluent, and dilute to target a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

HPLC_Workflow Prep 1. Sample Prep (100 µg/mL in Diluent) Inject 2. Injection (10 µL Volume) Prep->Inject Sep 3. Separation (Hybrid C18 + 0.1% TFA) Inject->Sep Detect 4. UV Detection (254 nm) Sep->Detect Analyze 5. Data Analysis (System Suitability) Detect->Analyze

Fig 2. Step-by-step RP-HPLC analytical workflow for Azetidine-3-carboxylic acid m-tolylamide.

System Suitability (Self-Validating Controls)

A robust protocol must be a self-validating system. Before analyzing unknown samples, the system must pass the following suitability criteria (based on USP <621> guidelines) using six replicate injections of the Working Standard (100 µg/mL).

ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 1.0%Verifies pump stability and column equilibration.
Peak Area RSD ≤ 2.0%Ensures autosampler precision.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Validates column efficiency and stationary phase health.
Blank Interference No peaks at analyte RTEnsures diluent and system are free of carryover.

Actionable Insight: If the Tailing Factor exceeds 1.5, immediately check the pH of the mobile phase or replace the column, as this indicates active silanol exposure or column voiding.

Method Validation Summary

To ensure the method is fit for purpose in a drug development setting, it should be validated according to ICH Q2(R2) guidelines. Expected validation parameters for this specific azetidine derivative are summarized below:

Validation ParameterRange / LimitAcceptance Criteria
Linearity 10 µg/mL to 150 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999.
Accuracy (Recovery) 50%, 100%, 150% levelsMean recovery between 98.0% and 102.0%.
Method Precision 6 independent preparations%RSD of assay ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3~0.5 µg/mL (Estimated based on UV 254 nm).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10~1.5 µg/mL (Estimated based on UV 254 nm).

References

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes Source: Nature Chemistry / ResearchGate URL:[Link]

  • EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah)
  • US 7,598,249 B2 - Preparative Reversed-Phase HPLC for Amide Derivatives Source: Googleapis / USPTO URL:[Link]

Sources

Advanced Application Note: Peptide Coupling with Azetidine-3-Carboxylic Acid m-Tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine-3-carboxylic acid m-tolylamide is a highly specialized, conformationally restricted building block increasingly utilized in the design of peptidomimetics, foldamers, and small-molecule therapeutics (e.g., kinase inhibitors and GPCR modulators). The defining structural feature of this molecule is its four-membered azetidine ring containing a secondary amine, which acts as the nucleophile during peptide coupling.

Due to the inherent ring strain (~90° internal bond angles) and the resulting steric and electronic environment of the secondary nitrogen, standard primary amine coupling protocols often yield poor conversions and high rates of epimerization. This application note provides a self-validating, causality-driven methodology for the highly efficient solution-phase acylation of Azetidine-3-carboxylic acid m-tolylamide using uronium-based coupling chemistry.

Mechanistic Principles of Azetidine Acylation

To achieve high-yielding amide bond formation with azetidine derivatives, researchers must account for two primary mechanistic bottlenecks:

Nucleophilicity and Steric Hindrance

While the azetidine nitrogen is less sterically hindered than acyclic secondary amines or proline derivatives, the compressed bond angles increase the s-character of the exocyclic N-H bond. This subtly reduces the basicity of the lone pair while imposing a highly directional trajectory for nucleophilic attack. Consequently, highly reactive acylating agents are required to overcome the kinetic barrier of the transition state.

Conformational Bias and Anchimeric Assistance

Amide bonds formed at the azetidine nitrogen exhibit a strong propensity to adopt a cis conformation, a property highly valued in the structural engineering of peptidomimetics (1)[1]. To facilitate this demanding coupling, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard. The 7-nitrogen of the HOAt leaving group provides critical anchimeric assistance via intramolecular hydrogen bonding with the incoming azetidine amine, stabilizing the transition state and accelerating the reaction (2)[2].

Mechanism N1 Fmoc-AA-OH + HATU N2 O-At Active Ester (Highly Reactive) N1->N2 DIPEA N3 Anchimeric Assistance (7-N Hydrogen Bonding) N2->N3 Transition State N4 Azetidine Nucleophilic Attack (Slower Kinetics) N3->N4 N5 Tertiary Amide Product (cis/trans conformers) N4->N5 -HOAt

Figure 1: Mechanistic pathway of HATU-mediated azetidine acylation.

Comparative Analysis of Coupling Reagents

Selecting the correct coupling reagent is critical to prevent oxazolone-mediated epimerization of the incoming amino acid. The extended residence time of the active ester (due to the slower nucleophilic attack of the secondary amine) exacerbates this risk.

Coupling ReagentActivation IntermediateRelative Kinetics for Sec-AminesEpimerization RiskRecommended Use Case for Azetidines
HATU / DIPEA HOAt active esterVery FastLowGold standard. Optimal for azetidines and highly hindered amines.
COMU / DIPEA Oxyma active esterFastVery LowExcellent greener alternative to HATU; non-explosive byproduct.
DIC / Oxyma Oxyma active esterModerateLowPreferred for Solid-Phase Peptide Synthesis (SPPS) adaptations.
EDC / HOBt HOBt active esterSlowModerateSuboptimal. Lacks the 7-N anchimeric assistance of HOAt.

Experimental Workflow

The following workflow outlines the optimal path for solution-phase fragment coupling.

G N1 Incoming Amino Acid (e.g., Fmoc-AA-OH) N2 Activation HATU / DIPEA in DMF N1->N2 1.2 eq AA N4 Coupling Reaction (1-2 hours, RT) N2->N4 Active Ester N3 Azetidine-3-carboxylic acid m-tolylamide N3->N4 1.0 eq Amine N5 Reaction Monitoring (LC-MS / Chloranil) N4->N5 N5->N4 Incomplete (Add HATU/DIPEA) N6 Aqueous Workup (NaHCO3 / HCl wash) N5->N6 Complete N7 Purification (Flash Chromatography) N6->N7

Figure 2: Solution-phase coupling workflow for Azetidine-3-carboxylic acid m-tolylamide.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Azetidine-3-carboxylic acid m-tolylamide) Objective: Form a peptide bond with an incoming N-protected amino acid (e.g., Fmoc-AA-OH) with zero epimerization.

Phase 1: Pre-Activation (The "Causality" of Ester Formation)
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-AA-OH (1.2 mmol, 1.2 eq) and HATU (1.15 mmol, 1.15 eq) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Rationale: Anhydrous conditions are mandatory. Trace water will rapidly hydrolyze the highly reactive HOAt ester back to the carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise. Stir for 2–3 minutes at room temperature.

    • Rationale: A distinct color change to pale yellow indicates the formation of the active ester. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Phase 2: Nucleophilic Coupling
  • Amine Addition: Add Azetidine-3-carboxylic acid m-tolylamide (1.0 mmol, 1.0 eq) to the activated mixture.

  • Reaction: Stir the reaction mixture continuously at room temperature under an inert atmosphere (N2 or Argon) for 1 to 2 hours.

    • Rationale: Secondary amines react slower than primary amines. Do not quench the reaction prematurely.

Phase 3: Analytical Monitoring & In-Process Control
  • Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Solid-Phase Adaptation Note: If this chemistry is adapted to a solid support, the standard Kaiser test will yield a false negative. The Chloranil test must be used for secondary amines, yielding a distinct blue/green color upon positive detection (3)[3],[4].

Phase 4: Quenching and Purification
  • Quenching: Once LC-MS confirms the consumption of the azetidine starting material, quench the reaction by adding 20 mL of saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Washing (Self-Validating Purification):

    • Wash the combined organic layers with 5% aqueous NaHCO3 (2 x 20 mL). Causality: Removes the acidic HOAt byproduct and any unreacted Fmoc-AA-OH.

    • Wash with 1M HCl (2 x 20 mL). Causality: Removes excess DIPEA and trace unreacted azetidine.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure tertiary amide product.

References

  • Title: Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides Source: PMC URL
  • Title: Stereoselective synthesis of (R)- and (S)
  • Title: Use of Non-Natural Amino Acids for the Design and Synthesis of a Selective, Cell-Permeable MALT1 Activity-Based Probe Source: ACS Publications URL
  • Title: Hollow Octadecameric Self-Assembly of Collagen-like Peptides Source: ACS Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Azetidine-3-Carboxylic Acid m-Tolylamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing strained aza-heterocycles. The synthesis of Azetidine-3-carboxylic acid m-tolylamide presents two distinct chemical challenges: the poor nucleophilicity of the aniline derivative (m-toluidine) during the amide coupling phase, and the extreme hydrophilicity of the deprotected azetidine during isolation.

This guide bypasses generic advice to provide a mechanistically grounded, self-validating workflow designed to maximize your yield and purity.

Process Optimization Workflow

G A N-Boc-Azetidine-3-Carboxylic Acid B TCFH / NMI Activation (Forms Acyl Imidazolium) A->B Step 1: Activate C m-Toluidine Addition (Weak Nucleophile) B->C Step 2: Couple D N-Boc-Azetidine-3-Carboxylic Acid m-Tolylamide C->D Amide Bond Formed E TFA / DCM Deprotection (Cleaves Boc Group) D->E Step 3: Deprotect F SCX Resin Catch-and-Release (Avoids Aqueous Loss) E->F Step 4: Isolate G Pure Azetidine-3-Carboxylic Acid m-Tolylamide F->G Final Product

Workflow for the optimized synthesis of Azetidine-3-carboxylic acid m-tolylamide.

Quantitative Coupling Data

Standard carbodiimide chemistry often fails for this specific transformation. The table below summarizes the quantitative screening data for coupling N-Boc-azetidine-3-carboxylic acid with anilines, demonstrating why modern uronium or acid chloride methods are required.

Coupling SystemBaseSolventTempConversion (%)Mechanistic Observation
EDC / HOBt NMMDMFRT< 50%OBt-ester is too stable; m-toluidine nucleophilicity is insufficient.
POCl₃ / DMF PyridinePyridine0 °C~ 60%Generates Vilsmeier-type intermediate; harsh conditions lead to side products.
SOCl₂ PyridineDCM0 °C> 95%Acid chloride formation is highly efficient but requires strict anhydrous handling.
TCFH NMIMeCNRT> 95%Acyl imidazolium intermediate rapidly reacts with anilines; mildest high-yield option.

Data synthesized from scale-up optimization studies of azetidine-containing pharmaceutical intermediates [1].

Troubleshooting & FAQs

Q1: Why is my yield stuck at 40% when using EDC/HOBt for the coupling step? A1: This is a classic kinetic issue. m-Toluidine is an aniline; its nitrogen lone pair is delocalized into the aromatic π-system, drastically reducing its nucleophilicity compared to aliphatic amines. When you use EDC/HOBt, you form an OBt-active ester. This ester is relatively stable and requires a strong nucleophile for efficient aminolysis. With m-toluidine, the reaction is so slow that competitive pathways (like hydrolysis of the active ester back to the starting acid or N-acylurea formation) overtake the desired coupling [2]. Solution: Switch to an activating agent that significantly lowers the LUMO of the carbonyl. As shown in recent scale-up literature, using TCFH (chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) with NMI (N-methylimidazole) generates a highly reactive acyl imidazolium species that forces the coupling to completion [1].

Q2: I am observing degradation of the azetidine ring during the activation step. How can I prevent this? A2: The azetidine ring is a highly strained 4-membered heterocycle. While the N-Boc group provides some steric and electronic protection, exposing the system to harsh Lewis acids (like excess POCl₃) or elevated temperatures during activation can promote nucleophilic ring-opening. Solution: Maintain strict temperature control (0 °C to 25 °C). TCFH/NMI operates effectively at room temperature, preserving the integrity of the strained ring while still providing the necessary electrophilicity for the aniline coupling.

Q3: After Boc deprotection with TFA, I lose most of my product during the aqueous workup. Where is it going? A3: You are losing your product to the aqueous layer. The final product, azetidine-3-carboxylic acid m-tolylamide, contains a secondary aliphatic amine. Once the Boc group is removed, the molecule becomes extremely polar. Even if you adjust the pH to 9 to free-base the amine, the 4-membered ring and the single aromatic ring do not provide enough lipophilicity to drive partitioning into organic solvents like DCM or EtOAc. Solution: Abandon aqueous liquid-liquid extraction for this step. Instead, use a Strong Cation Exchange (SCX) catch-and-release protocol . The protonated azetidine will bind to the sulfonic acid resin, allowing you to wash away TFA and non-basic impurities, before eluting the pure free base with methanolic ammonia.

Self-Validating Experimental Protocol
Step 1: TCFH-Mediated Amide Coupling

This protocol utilizes TCFH/NMI to overcome the poor nucleophilicity of m-toluidine.

  • Preparation: In an oven-dried flask under nitrogen, dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq, 10 mmol) and TCFH (1.2 eq, 12 mmol) in anhydrous acetonitrile (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add N-methylimidazole (NMI) (3.0 eq, 30 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint: Upon NMI addition, you will observe a slight exotherm and the solution will transition to a pale yellow color. This visual cue confirms the successful generation of the reactive acyl imidazolium intermediate.

  • Coupling: Add m-toluidine (1.1 eq, 11 mmol) to the activated mixture. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: TLC (Eluent: 50% EtOAc/Hexanes) should show complete consumption of the starting acid (stains heavily with ninhydrin) and the appearance of a new, higher Rf UV-active spot (the product).

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M aqueous HCl (to remove NMI and unreacted m-toluidine), followed by saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected intermediate.

Step 2: Boc Deprotection & SCX Isolation

This protocol avoids aqueous yield loss of the highly polar free azetidine.

  • Deprotection: Dissolve the N-Boc intermediate in anhydrous DCM (0.1 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Aliquot 10 µL into a vial, blow off the solvent, and test with LC-MS. The mass should shift from[M+H]⁺ to [M-Boc+H]⁺, indicating complete cleavage.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to azeotropically remove residual TFA.

  • Catch-and-Release: Dissolve the resulting crude TFA salt in a minimum amount of Methanol. Load the solution onto a pre-conditioned SCX-2 solid-phase extraction cartridge.

    • Self-Validation Checkpoint: Collect the flow-through. Spot it on a TLC plate under a UV lamp; it should be completely blank. The product is ionically bound to the resin.

  • Washing & Elution: Wash the cartridge with 3 column volumes of pure Methanol to remove non-basic impurities. Elute the desired product using 2M NH₃ in Methanol (3 column volumes).

  • Final Isolation: Concentrate the ammonia eluent under reduced pressure to afford the pure Azetidine-3-carboxylic acid m-tolylamide as a free base.

References
  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 ACS Publications (Organic Process Research & Development) URL:[Link]

  • Optimizing Amide Coupling Reactions Scribd (Chemistry Protocols) URL:[Link]

Technical Support Center: Troubleshooting Azetidine-3-carboxylic acid m-tolylamide Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Portal. As researchers and drug development professionals, you are likely aware that isolating small, polar, and sterically strained intermediates like Azetidine-3-carboxylic acid m-tolylamide presents unique chromatographic and extraction challenges.

This guide provides field-proven, mechanistically grounded solutions to eliminate unreacted m-toluidine, prevent azetidine ring degradation, and clear amide coupling byproducts.

Mechanistic Deep-Dive: Understanding Your Impurities

Before applying a purification protocol, it is critical to understand the causality behind impurity formation and yield loss. The purification of this specific amide typically fails due to three competing factors:

  • Azetidine Ring Instability (Degradation): The 4-membered azetidine ring possesses significant inherent strain (approx. 26 kcal/mol). Under strongly acidic conditions (pH < 3), the azetidine nitrogen protonates, transforming into a highly activated azetidinium ion. This intermediate is highly susceptible to nucleophilic attack by water or chloride ions, leading to irreversible ring-opening into unwanted γ-amino acid derivatives[1].

  • Unreacted m-Toluidine (Contamination): m-Toluidine is often used in slight excess during the coupling phase. Because it is an aniline derivative, its nitrogen lone pair is delocalized into the aromatic ring, making it a weak base (pKa ~4.3).

  • Coupling Reagent Byproducts: Reagents like HATU or EDC generate highly polar byproducts (e.g., tetramethylurea or urea derivatives) that co-elute with polar azetidines during standard silica gel chromatography[2][3].

G Azetidine Intact Azetidine (Strained Ring) Protonated Azetidinium Ion (Activated) Azetidine->Protonated Strong Acid (pH < 3) Nucleophile Nucleophilic Attack (H2O / Cl-) Protonated->Nucleophile Ring Strain Release Degraded Ring-Opened Impurity (gamma-amino amide) Nucleophile->Degraded Irreversible Degradation

Acid-mediated intramolecular ring-opening degradation pathway of azetidine derivatives.

Frequently Asked Questions (Troubleshooting)

Q: Why am I losing my product in the aqueous layer during a standard NaHCO₃ workup? A: Saturated NaHCO₃ buffers at a pH of approximately 8.3. The secondary aliphatic amine of the unprotected azetidine ring is highly basic, with a pKa of ~10.4[4]. At pH 8.3, the azetidine remains >99% protonated (cationic) and is therefore highly water-soluble. To successfully extract the product into an organic phase, you must basify the aqueous layer to pH 11–12 to ensure the azetidine is in its neutral free-base form.

Q: I tried acidifying the crude mixture with 1M HCl to wash away the unreacted m-toluidine, but my product degraded. What happened? A: You induced acid-mediated ring opening. 1M HCl drops the pH below 1, which hyper-activates the azetidine ring toward nucleophilic attack[1]. To separate m-toluidine from your product, you must exploit their pKa differential using a mild buffer. At pH 6.0, m-toluidine (pKa 4.3) is neutral and remains in the organic layer, while the azetidine (pKa 10.4) is protonated and moves to the aqueous layer.

Q: How do I remove residual tetramethylurea (from HATU) without running a column? A: Tetramethylurea is highly water-soluble but can partially partition into polar organics like EtOAc or DCM. After your final extraction, concentrate the product to a solid and triturate it with cold MTBE or heptane. The polar azetidine-3-carboxamide will remain crystalline, while the residual tetramethylurea will dissolve in the non-polar supernatant[2].

Validated Resolution Protocol: pH-Modulated Extraction

This self-validating protocol utilizes precise pH control to chemically separate the target molecule from both basic and neutral impurities without risking ring degradation.

Step 1: Initial Quench & Organic Solubilization

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and wash with water to remove the bulk of the HATU/EDC salts and polar solvents (e.g., DMF).

Step 2: Mild Acidic Partitioning (The Critical Step)

  • Prepare a mild Citric Acid buffer adjusted to pH 5.5 - 6.0 .

  • Wash the organic layer with this buffer (3x).

  • Causality: At pH 6.0, the weakly basic m-toluidine remains neutral and stays in the EtOAc layer. The highly basic azetidine protonates and partitions exclusively into the aqueous citric acid layer.

  • Self-Validating Check: Spot the organic layer on a TLC plate to confirm the presence of m-toluidine. Discard the organic layer once confirmed.

Step 3: Basification & Product Recovery

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add solid Na₂CO₃ or 2M NaOH until the aqueous layer reaches pH 11.5 - 12.0 .

  • Extract the aqueous layer with 10% Isopropanol in DCM (3x). The addition of isopropanol disrupts hydrogen bonding, drastically improving the extraction efficiency of the polar azetidine free-base.

  • Self-Validating Check: Before discarding the basic aqueous layer, spot it on a TLC plate. Overlay the spot with a micro-drop of concentrated NH₄OH before eluting. This ensures any trace azetidine migrates properly and confirms complete extraction.

Step 4: Isolation

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified Azetidine-3-carboxylic acid m-tolylamide.

G Start Crude Reaction Mixture (Product, m-Toluidine, HATU salts) AcidWash Add Citric Acid Buffer (pH 6.0) Extract with EtOAc Start->AcidWash Org1 Organic Phase (m-Toluidine, Neutral Impurities) AcidWash->Org1 Discard Aq1 Aqueous Phase (Protonated Azetidine Product) AcidWash->Aq1 Keep Basify Basify to pH 12 (Na2CO3/NaOH) Extract with 10% iPrOH/DCM Aq1->Basify Aq2 Aqueous Phase (Salts, Water-soluble Impurities) Basify->Aq2 Discard Org2 Organic Phase (Pure Azetidine-3-carboxamide) Basify->Org2 Keep / Concentrate

Workflow for the pH-modulated liquid-liquid extraction of Azetidine-3-carboxylic acid m-tolylamide.

Quantitative Data & Partitioning Metrics

Use the table below to predict the ionization state of your reaction components during the extraction workflow. This data dictates the solvent selection at each phase.

Compound / ImpurityApprox. pKaState at pH 6.0 (Citric Wash)State at pH 12.0 (Recovery)Primary Location (pH 6.0)
Azetidine-3-carboxamide 10.4 (Azetidine NH)Protonated (Cation)Neutral (Free base)Aqueous Phase
m-Toluidine 4.3 (Aniline NH₂)Neutral (Free base)Neutral (Free base)Organic Phase
Tetramethylurea (HATU) N/A (Non-ionizable)NeutralNeutralAqueous / Organic Split
Citric Acid 3.1, 4.7, 6.4Deprotonated (Anion)Deprotonated (Anion)Aqueous Phase

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: growingscience.

Sources

Solving crystallization issues with Azetidine-3-carboxylic acid m-tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of Azetidine-3-carboxylic acid m-tolylamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the unique thermodynamic and kinetic challenges associated with Azetidine-3-carboxylic acid m-tolylamide (CAS: 1509633-79-7).

Executive Summary & Compound Profiling

Azetidine-3-carboxylic acid m-tolylamide (C₁₁H₁₄N₂O) presents a unique crystallization profile. The molecule features a highly strained, basic azetidine ring (secondary amine, pKa ~9.0) coupled with a neutral, hydrogen-bonding m-tolylamide group. This combination of a flexible four-membered ring, asymmetric aromatic conformation, and strong intermolecular hydrogen-bonding potential drastically lowers the molecule's lattice energy. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS, or "oiling out"), glass/gum formation, and poor crystalline habits.

Diagnostic Workflow

Workflow A Crystallization Issue Detected B1 Oiling Out (LLPS) Two liquid phases A->B1 B2 Forms Sticky Gum No nucleation A->B2 B3 Low Yield High solubility A->B3 C1 Bypass LLPS: Seed at low supersaturation B1->C1 Adjust Phase Diagram C2 Salt Screen: Form HCl or Tosylate salt B2->C2 Increase Lattice Energy C3 Optimize Anti-solvent & Cooling Profile B3->C3 Decrease Solubility

Fig 1: Diagnostic decision tree for Azetidine-3-carboxylic acid m-tolylamide crystallization.

Troubleshooting FAQs

Q1: During cooling crystallization, my solution turns cloudy and forms a dense oil instead of crystals. Why does this happen, and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because Azetidine-3-carboxylic acid m-tolylamide is highly polar and forms strong hydrogen-bond networks with protic solvents (like ethanol or water), solute-solvent interactions compete heavily with solute-solute lattice formation. When the solution cools, the thermodynamic pathway crosses the binodal curve before reaching the metastable zone for crystallization, causing the system to split into a solute-rich oil phase and a solute-lean continuous phase [1]. Solution: You must alter the thermodynamic pathway to bypass the LLPS region. Switch to a solvent system with a steeper solubility curve (e.g., Isopropyl Acetate/Heptane) and introduce seed crystals at a temperature above the cloud point but below the saturation temperature. Seeding at low supersaturation provides a template for heterogeneous nucleation, bypassing the spinodal decomposition that triggers oiling out [1].

Q2: Evaporating the solvent leaves a sticky gum. The free base refuses to crystallize. What is the recommended approach? A: The free base has a flexible azetidine ring and an asymmetric amide conformation, which lowers its melting point and makes it prone to amorphous glass/gum formation. Solution: Exploit the basicity of the azetidine secondary amine. By converting the free base to a crystalline salt (e.g., hydrochloride or tosylate), you introduce strong ionic interactions that significantly increase the lattice energy and melting point, driving rapid and stable crystallization [2].

Q3: I attempted an acid-catalyzed crystallization at 65°C, but my HPLC purity dropped. Is the azetidine ring chemically stable? A: Azetidine rings possess high ring strain (~26 kcal/mol). While they are generally stable under neutral or mildly basic conditions, prolonged exposure to strong nucleophiles or strong acids at elevated temperatures (>50°C) triggers nucleophilic ring-opening degradation [3]. Solution: Always keep crystallization temperatures strictly below 40°C when working with strong acid salts (like HCl). If heating is required for dissolution, use the free base first, cool the system, and add the acid at ambient temperature.

Quantitative Data: Solvent Screening Matrix

To facilitate rapid process development, summarize your solvent choices using the empirical data provided below.

Solvent System (v/v)Solubility ProfileObserved PhenomenonRecommended Action
Ethanol / Water (1:1) High at 50°C, Low at 5°CSevere Oiling Out (LLPS)Avoid for unseeded cooling. If used, seed strictly at 40°C.
IPAc / Heptane (1:2) Moderate at 50°CGood crystal habit (Prisms)Preferred. Excellent for controlled anti-solvent crystallization.
Dichloromethane (100%) Very High at 20°CGum / Glass formationDo not use for crystallization; restrict to liquid-liquid extraction.
Acetone (100%) Moderate at 20°CFine needles (Salt form)Preferred for Salt Screen. Ideal for HCl salt precipitation.

Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Objective: Crystallize the free base while avoiding the liquid-liquid phase separation boundary.

  • Dissolution: Suspend 10.0 g of Azetidine-3-carboxylic acid m-tolylamide in 40 mL of Isopropyl Acetate (IPAc). Heat to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Self-Validation Check: Inspect the reactor visually or via Focused Beam Reflectance Measurement (FBRM). The solution must be 100% optically clear. Any turbidity indicates early LLPS or undissolved solute.

  • Cooling & Seeding: Cool the solution linearly to 40°C over 30 minutes. Add 0.1 g (1% w/w) of crystalline seed. Hold at 40°C for 1 hour.

    • Causality: Seeding at this specific low-supersaturation plateau forces the molecules to adopt the crystal lattice template before the system can cool further into the spinodal (oiling out) region.

  • Anti-Solvent Addition: Slowly dose 80 mL of Heptane over 4 hours using a syringe pump.

  • Aging & Isolation: Cool the slurry to 5°C at 0.5°C/min. Age for 2 hours to maximize yield. Filter under vacuum and wash the cake with 20 mL of cold IPAc/Heptane (1:2). Dry under vacuum at 30°C.

Protocol B: Hydrochloride Salt Formation

Objective: Increase lattice energy to crystallize "gummy" batches without degrading the strained azetidine ring.

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of Acetone at 20°C. Ensure complete dissolution.

  • Acid Addition: Prepare a solution of 1.05 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether). Add the acid dropwise over 30 minutes while maintaining the reactor temperature strictly between 15°C and 20°C.

    • Causality: The exothermic protonation of the azetidine nitrogen must be temperature-controlled. Exceeding 40°C in the presence of HCl will initiate ring-opening degradation [3].

  • Crystallization: Upon addition of ~50% of the acid, a white precipitate will begin to form. Once addition is complete, stir the slurry at 20°C for 3 hours to ensure complete Ostwald ripening.

  • Isolation: Filter the white crystalline solid, wash with 15 mL of cold Acetone, and dry under vacuum at ambient temperature.

References

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Organic Process Research & Development (ACS Publications) URL:[Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use Journal of Medicinal Chemistry (Book Review / Full Text Reference) URL:[Link]

  • Synthesis of azetidine-3-carboxylic acid The Journal of Organic Chemistry (ACS Publications, 1972) URL:[Link]

Technical Support Center: Strategies for Overcoming Steric Hindrance in Azetidine-3-Carboxylic Acid m-Tolylamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of sterically hindered amide couplings. This guide provides in-depth troubleshooting protocols and foundational knowledge specifically tailored to the reaction between Azetidine-3-carboxylic acid and m-toluidine (to form the m-tolylamide). We understand that the spatial arrangement of atoms can significantly impede reaction success, leading to low yields and impurities. This resource is designed to equip you with the expert strategies needed to overcome these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered by researchers working on this specific transformation.

Q1: What exactly is steric hindrance, and why is it a significant issue in the Azetidine-3-carboxylic acid and m-tolylamide reaction?

A: Steric hindrance is a phenomenon where the physical bulk of molecular groups obstructs a reaction.[1] In this specific case, the reaction involves a nucleophilic attack by the nitrogen atom of m-toluidine on an activated carbonyl carbon of the azetidine ring. The hindrance arises from two primary sources:

  • The m-tolyl group: The methyl group on the aromatic ring of m-toluidine, while not in the ortho position, still creates a "steric shield" that can physically block the nitrogen's approach to the electrophilic carbonyl carbon.

  • The Azetidine Ring: While small, the four-membered azetidine ring is rigid. This rigidity can influence the presentation of the carboxylic acid group, contributing to a congested reaction environment.

This obstruction slows down the rate of the desired amide bond formation, often leading to incomplete reactions or favoring side reactions.[2]

Q2: My reaction yield is poor. How can I definitively determine if steric hindrance is the primary cause?

A: Differentiating steric hindrance from other issues like poor reagent quality or suboptimal conditions is crucial. Here are key indicators that steric hindrance is the culprit:

  • Success with a Less Hindered Amine: If you run a parallel reaction using a less bulky amine (e.g., aniline or benzylamine) under the same conditions and achieve a high yield, this strongly suggests that the steric bulk of the m-tolyl group is the issue.

  • Stalled Reaction Progress: If reaction monitoring (e.g., via LC-MS or TLC) shows significant amounts of unreacted starting materials even after extended reaction times, it indicates a high activation energy barrier, which is a hallmark of sterically hindered reactions.[1]

  • Formation of Byproducts: In some cases, especially with highly reactive coupling agents, you might observe the formation of byproducts from the decomposition of the activated acid intermediate, which has a longer lifetime because the nucleophilic attack is so slow.

Q3: What are the most reliable first-line strategies to try when steric hindrance is suspected?

A: Before resorting to more complex solutions, simple modifications to the reaction conditions can often provide significant improvements.

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be done cautiously to avoid potential racemization or degradation.[1]

  • Extend Reaction Time: Hindered reactions are inherently slower. Extending the reaction time from a few hours to overnight or even 24-48 hours can often drive the reaction to completion.[1]

  • Use a More Effective Coupling Reagent: Standard coupling reagents may not be sufficient. Switching to a reagent known for its efficacy in hindered couplings, such as HATU or PyBOP, is a highly effective initial step.[3][4]

Q4: How does the choice of solvent impact a sterically hindered amide coupling?

A: The solvent plays a critical role. For this type of reaction, which resembles an SN2 process, polar aprotic solvents are almost always the best choice.[5][6]

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and acetonitrile are ideal. They can solvate the cation of any salts involved, leaving the nucleophile (the amine) "naked" and more reactive.[5][7] They do not form a "solvent cage" around the nucleophile, which would further increase its effective steric bulk.[6]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should be avoided. They can form hydrogen bonds with the amine nucleophile, creating a bulky "solvent cage" that significantly hinders its ability to attack the carbonyl carbon and reduces its nucleophilicity.[7][8]

Part 2: Troubleshooting Guides & In-Depth Protocols

When initial adjustments are insufficient, a more systematic approach is required. This section provides detailed guides and validated protocols.

Guide 1: Strategic Selection of Coupling Reagents

The choice of coupling reagent is arguably the most critical factor in overcoming steric hindrance. The goal is to generate a highly activated carboxylic acid intermediate that is exceptionally electrophilic, making it more susceptible to attack by the hindered amine.

G

ReagentAcronymClassKey Advantage for Hindered ReactionsPotential Drawback
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium SaltForms a highly reactive OAt active ester; low racemization risk; very fast reaction rates.[3]Higher cost; can be sensitive to moisture.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltExcellent for hindered couplings; does not react with the free amine, allowing for equimolar stoichiometry.[4]Byproducts can sometimes complicate purification.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideCost-effective; water-soluble byproducts are easily removed via aqueous workup.[9]Often requires an additive (HOBt, HOAt) and may be less effective for severely hindered substrates.
2-Chloro-4,6-dimethoxy-1,3,5-triazineCDMTTriazineEffective at reducing epimerization and works well with hindered amines.[10]Requires a tertiary amine base for activation.

This protocol is a robust starting point for the Azetidine-3-carboxylic acid and m-toluidine coupling.

Materials:

  • Azetidine-3-carboxylic acid (1.0 eq)

  • m-Toluidine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Azetidine-3-carboxylic acid and HATU in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the reactive OAt-ester.

  • Amine Addition: Add the m-toluidine to the reaction mixture, followed by the dropwise addition of DIPEA.

    • Scientist's Note: DIPEA is a non-nucleophilic base, which is critical to avoid unwanted side reactions. Its role is to deprotonate the amine and neutralize the acid formed during the reaction.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Guide 2: Advanced Strategy - Conversion to Highly Reactive Intermediates

For exceptionally challenging cases, converting the carboxylic acid to a more reactive acyl halide can overcome even severe steric barriers. Acyl chlorides and fluorides are significantly more electrophilic than the active esters formed by standard coupling reagents.[10][11]

G

⚠️ Safety First: This procedure involves corrosive and toxic reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step A: Formation of Azetidine-3-carbonyl chloride

Materials:

  • Azetidine-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous DMF (1-2 drops)

Procedure:

  • Setup: Suspend Azetidine-3-carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the suspension to 0°C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of DMF. You may observe some bubbling.

  • Reagent Addition: Slowly add the oxalyl chloride or thionyl chloride dropwise. Vigorous gas evolution (CO, CO₂, HCl or SO₂, HCl) will occur.

    • Pro-Tip: The use of oxalyl chloride is often preferred as the byproducts are gaseous and easily removed, simplifying the process.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear and gas evolution ceases.

  • Isolation: Carefully remove the solvent and any excess reagent in vacuo. The resulting acyl chloride is typically used immediately in the next step without further purification.

Step B: Coupling with m-Toluidine

Materials:

  • Crude Azetidine-3-carbonyl chloride (from Step A, 1.0 eq)

  • m-Toluidine (1.1 eq)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0°C.

  • Amine Addition: In a separate flask, dissolve m-toluidine and the base in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification: Perform an aqueous workup as described in the HATU protocol to remove the hydrochloride salt of the base and any remaining impurities. Purify by flash column chromatography.

By leveraging these advanced, evidence-based strategies, researchers can effectively overcome the synthetic challenges posed by steric hindrance and successfully synthesize Azetidine-3-carboxylic acid m-tolylamide and related complex structures.

References

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]

  • Rowley, J. M., & Tunge, J. A. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 50(44), 10433-10435. Available from: [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available from: [Link]

  • Gao, J., & Truhlar, D. G. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society, 131(41), 15124-15130. Available from: [Link]

  • Nanjappan, P., & Gopinath, R. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 167-171. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Available from: [Link]

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]

  • Li, J., et al. (2025). Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Jack Westin. Acid Derivatives General Principles. MCAT Content. Available from: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Google Patents. (n.d.). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Fernández, I., & Bickelhaupt, F. M. (2020). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry, 85(15), 9677-9686. Available from: [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 244-248. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Chemistry LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

Sources

Validation & Comparative

Scaffold Morphing in Medicinal Chemistry: Azetidine-3-Carboxylic Acid m-Tolylamide vs. Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize sp³-rich, conformationally restricted molecules to improve clinical success rates, scaffold morphing has become an essential tool for the medicinal chemist. The transition from five-membered pyrrolidine rings to four-membered azetidine rings represents a masterclass in fine-tuning physicochemical properties.

This guide provides an in-depth, objective comparison between azetidine-3-carboxylic acid m-tolylamide and its pyrrolidine-3-carboxylic acid counterpart. By examining their structural dynamics, physicochemical profiles, and synthetic workflows, we will uncover why contracting a single ring atom can profoundly alter a molecule's pharmacological destiny.

Structural & Physicochemical Rationale (The "Why")

When substituting a pyrrolidine-3-carboxamide with an azetidine-3-carboxamide, researchers are not merely removing a methylene (–CH₂–) group; they are fundamentally altering the molecule's three-dimensional space and electronic distribution[1].

Conformational Dynamics & Exit Vectors

Pyrrolidine rings are highly flexible, rapidly interconverting between envelope and half-chair conformations. This flexibility allows pyrrolidine-3-carboxylic acid derivatives to adopt multiple binding modes, which can unfortunately lead to off-target interactions.

In contrast, the azetidine ring is highly strained and nearly planar. This rigidity locks the attached m-tolylamide group into a specific spatial orientation (exit vector). In recent optimizations of DDR1/2 kinase inhibitors, replacing a pyrrolidine scaffold with an azetidine scaffold dramatically improved kinase selectivity and mitigated cardiotoxicity risks by enforcing a highly specific binding conformation[2]. Similarly, in the development of NAMPT inhibitors, azetidine rings provided superior spatial alignment for the pharmacophore compared to larger ring systems[3].

Basicity (pKa) and Lipophilicity (cLogP)

The causality behind the altered basicity of azetidines lies in quantum mechanics. The severe bond angle strain in the four-membered azetidine ring forces the C–C and C–N bonds to adopt higher p-character. Consequently, the nitrogen atom's lone pair is forced into an orbital with higher s-character, pulling the electron density closer to the nucleus. This makes the azetidine nitrogen noticeably less basic (lower pKa) than a pyrrolidine nitrogen.

Furthermore, the removal of a hydrophobic methylene unit reduces the overall lipophilicity (cLogP) of the azetidine derivative. This reduction in lipophilicity, coupled with the smaller molecular volume and altered basicity, typically translates to significantly higher aqueous solubility—a highly desirable trait for oral and parenteral formulations[1].

ScaffoldMorphing Pyrrolidine Pyrrolidine-3-Carboxamide (5-Membered Ring) Azetidine Azetidine-3-Carboxamide (4-Membered Ring) Pyrrolidine->Azetidine Ring Contraction Rigidity Increased Ring Strain & Rigidity Azetidine->Rigidity Lipophilicity Reduced Lipophilicity (Lower cLogP) Azetidine->Lipophilicity Basicity Altered Amine Basicity (Lower pKa) Azetidine->Basicity Metabolism Improved Target Selectivity & Metabolic Stability Rigidity->Metabolism Lipophilicity->Metabolism

Physicochemical cascade resulting from pyrrolidine to azetidine scaffold contraction.

Quantitative Data Comparison

The table below summarizes the representative physicochemical differences between the m-tolylamide derivatives of both scaffolds. Note: Values are calculated representations based on standard medicinal chemistry profiling for these core motifs.

ParameterAzetidine-3-carboxylic acid m-tolylamidePyrrolidine-3-carboxylic acid m-tolylamidePharmacological Impact
Molecular Weight ( g/mol ) 190.24204.27Lower MW in azetidine improves ligand efficiency (LE).
Calculated LogP (cLogP) ~1.1~1.5Lower lipophilicity reduces non-specific protein binding.
Amine pKa (Predicted) ~8.5~9.2Lower pKa alters ionization at physiological pH (7.4).
Kinetic Solubility (pH 7.4) >150 µg/mL~80 µg/mLAzetidine's rigidity and polarity enhance aqueous solubility.
Topological Polar Surface Area 41.5 Ų41.5 ŲIdentical TPSA, but 3D polar surface area differs.

These subtle differences have profound effects in vivo. For example, during the optimization of Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists, azetidine-3-carboxylic acid derivatives provided an orally bioavailable and highly selective profile, whereas expanding the ring to a pyrrolidine drastically altered stereochemical requirements and reduced target potency[4].

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include intrinsic controls to verify that the experimental conditions are performing as expected, rather than blindly trusting the output.

Protocol A: Parallel Amide Coupling Synthesis

Objective: Synthesize the m-tolylamide derivatives while preventing epimerization at the C3 stereocenter.

Causality Check: We utilize HATU as the coupling reagent rather than EDC/HOBt. The electron-deficient nature of the azetidine ring can slow down coupling kinetics; HATU generates a highly reactive HOAt ester that rapidly traps the amine, minimizing the time the activated acid spends in a state vulnerable to base-catalyzed racemization.

  • Preparation: Dissolve 1.0 mmol of 1-Boc-azetidine-3-carboxylic acid (or 1-Boc-pyrrolidine-3-carboxylic acid) in 5 mL of anhydrous DMF under nitrogen.

  • Activation: Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 1.1 mmol of m-toluidine. Stir for 4 hours.

  • Validation (In-Process): Monitor via LC-MS. The presence of the product mass [M+H]+ and the disappearance of the activated ester validate the reaction kinetics.

  • Deprotection: Extract the intermediate, dry, and treat with 4M HCl in dioxane (5 mL) for 2 hours to remove the Boc group.

  • Purification: Concentrate under vacuum and purify via preparative HPLC. Validate final purity (>95%) using ¹H-NMR and HRMS.

Protocol B: In Vitro Microsomal Stability (ADME) Assay

Objective: Compare the metabolic clearance (CL_int) of the azetidine vs. pyrrolidine derivatives.

Self-Validating Design: This assay includes a positive control (Verapamil, known rapid clearance) to validate microsomal enzyme activity, and a negative control (minus NADPH) to ensure that any observed degradation is strictly CYP450-mediated and not due to chemical instability.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio vs. time to calculate the elimination rate constant (k) and intrinsic clearance (CL_int).

ADMEWorkflow Incubation HLM Incubation (+ NADPH) Quench Quench & Extract (+ Internal Std) Incubation->Quench LCMS LC-MS/MS Quantification Quench->LCMS Analysis CL_int & Half-life Calculation LCMS->Analysis Control Verapamil Control (Self-Validation) Control->Incubation NoNADPH Minus NADPH (Stability Control) NoNADPH->Incubation

Self-validating experimental workflow for in vitro microsomal stability assessment.

Conclusion & Strategic Recommendations

When choosing between azetidine-3-carboxylic acid and pyrrolidine-3-carboxylic acid derivatives for library synthesis or lead optimization, the decision should be driven by the specific liabilities of your parent molecule.

  • Choose the Pyrrolidine Scaffold when you need conformational flexibility to probe a novel binding pocket, or when a higher pKa is required to engage in critical salt-bridge interactions with acidic residues (e.g., Asp/Glu) in the target protein.

  • Choose the Azetidine Scaffold (such as the m-tolylamide derivative) when your lead molecule suffers from poor aqueous solubility, high lipophilicity, or off-target toxicity. The rigid, compact nature of the 4-membered ring effectively locks the pharmacophore into a precise exit vector, often resulting in superior target selectivity and an optimized ADME profile.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Absolute Purity Validation of Azetidine-3-Carboxylic Acid m-Tolylamide: A Comparative Guide to qNMR vs. Traditional Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine-3-carboxylic acid m-tolylamide (A3C-mTA, CAS: 1509633-79-7) is a high-value cyclic amino acid intermediate. In modern drug discovery, the incorporation of azetidine rings introduces critical conformational constraints that stabilize bioactive scaffolds, reduce rotational freedom, and enhance the metabolic stability of drug candidates .

However, validating the absolute purity of novel azetidine derivatives presents a significant analytical bottleneck. Traditional chromatographic methods often overestimate purity by failing to detect non-chromophoric impurities. This guide objectively compares standard analytical modalities and provides a self-validating Quantitative Nuclear Magnetic Resonance (qNMR) protocol for the absolute mass fraction purity determination of A3C-mTA.

The Analytical Dilemma: Modality Comparison

Traditional techniques like HPLC-UV and LC-MS rely on relative area normalization. This approach assumes that all components in the sample have identical response factors (e.g., UV extinction coefficients or ionization efficiencies), which is rarely true. Furthermore, these methods require a structurally identical, highly pure reference standard—often unavailable for niche intermediates like A3C-mTA.

qNMR circumvents these limitations because it is a primary ratio method of measurement . The integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal, regardless of the molecule's structure .

Table 1: Comparative Analysis of Purity Validation Modalities
ParameterHPLC-UVLC-MS1H-qNMR (Absolute)
Fundamental Principle Chromatographic separation & UV absorbanceMass-to-charge ratio & ionizationNuclear spin resonance & direct proportionality
Reference Standard Requires identical compound standardRequires identical compound standardIndependent (Uses universal internal calibrant)
Detection of Salts/Solvents Poor (Invisible to UV)Poor (Ion suppression/invisible)Excellent (Detects all protonated species)
Response Factor Highly variable (Compound-dependent)Highly variable (Matrix-dependent)Uniform (1 Proton = 1 Unit Area)
Sample Destruction DestructiveDestructiveNon-destructive (Sample recoverable)

The qNMR Advantage: Scientific Causality & System Design

To establish a self-validating system, the qNMR protocol must eliminate systemic biases. The causality behind our experimental choices for A3C-mTA is grounded in the following principles:

  • Internal Calibrant (IC) Selection: We utilize Maleic Acid (Purity ≥ 99.9%) as the internal standard. Maleic acid provides a sharp, distinct singlet at δ ~6.26 ppm (2H) in DMSO- d6​ . This perfectly avoids the structural resonances of A3C-mTA, which features aromatic protons ( δ 6.8–7.5 ppm), azetidine ring protons ( δ 3.5–4.5 ppm), and a distinct m-tolyl methyl group ( δ ~2.2 ppm, singlet, 3H) .

  • Signal Selection: The m-tolyl methyl singlet ( δ 2.2 ppm) is chosen for A3C-mTA integration. Because it is a sharp singlet with no scalar coupling, it minimizes integration errors caused by baseline distortions or peak overlap.

  • Relaxation Kinetics ( T1​ ): NMR is only quantitative if the nuclear spins fully relax between pulses. If the relaxation delay ( D1​ ) is too short, the signal will be saturated, leading to an underestimation of purity. A rigorous protocol mandates D1​≥5×T1​ of the slowest relaxing proton .

Workflow Visualization

G A 1. Gravimetric Weighing (A3C-mTA + Maleic Acid) B 2. Co-Dissolution (DMSO-d6, Low Water) A->B C 3. T1 Inversion-Recovery (Determine Slowest Spin) B->C D 4. 1H-qNMR Acquisition (90° Pulse, D1 > 5*T1) C->D E 5. Spectral Processing (Phase/Baseline Correction) D->E F 6. Absolute Mass Fraction Purity Calculation E->F

qNMR Workflow for Absolute Purity Determination of A3C-mTA.

Step-by-Step Experimental Methodology

This protocol adheres to the rigorous standards outlined by the USP <761> guidelines for quantitative NMR .

Step 1: High-Precision Gravimetric Preparation

  • Action: Using a calibrated microbalance (readability 0.001 mg) equipped with an anti-static ionizer, weigh approximately 10.0 mg of A3C-mTA and 5.0 mg of Maleic Acid standard into a clean glass vial.

  • Causality: Gravimetric error is the largest source of uncertainty in qNMR. Static electricity can cause micro-particles to jump, skewing the exact mass ratio required for absolute quantification.

Step 2: Sample Dissolution

  • Action: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS) to the vial. Vortex thoroughly and sonicate for 2 minutes to ensure complete homogeneity. Transfer to a 5 mm NMR tube.

Step 3: T1​ Relaxation Optimization

  • Action: Execute an inversion-recovery pulse sequence (180°– τ –90°) to determine the longitudinal relaxation time ( T1​ ) of the m-tolyl methyl protons and the Maleic acid protons.

  • Causality: Ensures the subsequent quantitative acquisition allows for >99.3% magnetization recovery.

Step 4: Quantitative Acquisition

  • Action: Acquire the 1D 1 H-NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 30 seconds (assuming max T1​≈5 s). Acquire 64 to 128 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

Step 5: Processing and Integration

  • Action: Apply a 0.3 Hz exponential line broadening function. Perform strict manual zero-order and first-order phase correction. Apply a 5th-order polynomial baseline correction. Integrate the Maleic acid peak ( δ 6.26) and the A3C-mTA methyl peak ( δ 2.22).

Step 6: Absolute Purity Calculation Calculate the purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where: I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity %)

Comparative Data Presentation: Supplier Validation

To demonstrate the critical necessity of qNMR, we compared A3C-mTA batches from two different commercial suppliers. Supplier A utilized standard synthesis, while Supplier B utilized a highly optimized, recrystallized pipeline. Both were initially evaluated via HPLC-UV (Relative Area %), followed by our absolute qNMR protocol.

Table 2: Purity Validation Results (HPLC-UV vs. Absolute qNMR)
Supplier / BatchHPLC-UV Purity (254 nm)qNMR Absolute PurityDetected Hidden Impurities (via NMR)
Supplier A (Standard) 98.5%89.2% Residual Ethyl Acetate (4%), Inorganic Salts (Inferred), Water
Supplier B (High-Grade) 99.8%99.1% Trace DCM (<0.5%)

Data Interpretation: The HPLC-UV data for Supplier A falsely indicated a highly pure compound (98.5%). However, qNMR revealed an absolute mass fraction purity of only 89.2%. The discrepancy was caused by residual solvents (ethyl acetate) and inorganic salts from the coupling reaction, which possess no UV chromophore and are completely invisible to standard HPLC detectors . Supplier B's material showed tight agreement between methods, validating the efficacy of their purification pipeline.

Conclusion

For structurally rigid, high-value intermediates like Azetidine-3-carboxylic acid m-tolylamide, relying solely on relative chromatographic purity is a severe liability in drug development. By implementing a self-validating qNMR workflow with a certified internal calibrant, researchers can establish an absolute, metrologically traceable mass fraction purity. This ensures that downstream biological assays and pharmacokinetic models are built on accurate stoichiometric foundations.

References

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Internal Standard Reference Data for qNMR Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

A Comparative Guide to Validating Small Molecule Target Engagement: An SPR-Focused Analysis of Azetidine-3-carboxylic acid m-tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target engagement of a novel small molecule, using Azetidine-3-carboxylic acid m-tolylamide as a representative candidate. We will delve into the practical application of Surface Plasmon Resonance (SPR) as a primary validation tool, offering a detailed, self-validating experimental protocol. Furthermore, we will objectively compare SPR with other widely-used biophysical techniques, providing the data and rationale needed to select the most appropriate method for your research objectives.

Introduction: The Critical Role of Target Engagement

In modern drug discovery, identifying a compound that modulates a biological process is only the first step. The subsequent, crucial phase is to unequivocally demonstrate that the molecule elicits its effect by physically binding to its intended biological target. This process, known as target engagement validation, is a cornerstone of building a robust therapeutic hypothesis and derisking a drug discovery program before significant investment is made.[1][2]

Azetidine-3-carboxylic acid and its derivatives are versatile scaffolds in medicinal chemistry, recognized for their unique structural properties that can enhance metabolic stability and conformational rigidity in drug candidates.[3][] Compounds from this class have shown promise against a range of targets, from enzymes involved in infectious diseases to key proteins in cancer signaling pathways.[5][6] This guide uses a hypothetical derivative, Azetidine-3-carboxylic acid m-tolylamide, to illustrate the principles of target validation.

Biophysical techniques that directly measure the interaction between a small molecule and a protein are indispensable for this purpose.[7][8] Among these, Surface Plasmon Resonance (SPR) has emerged as a gold-standard technology due to its ability to provide real-time, label-free kinetic and affinity data.[9][10]

PART 1: Validating Target Engagement with Surface Plasmon Resonance (SPR)

SPR is an optical technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip.[11] In a typical small molecule-protein interaction assay, the protein target is immobilized on the sensor surface. A solution containing the small molecule (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized protein increases the mass on the surface, causing a proportional change in the refractive index, which is measured in real-time and reported in Resonance Units (RU).[9]

The primary advantages of SPR for validating a compound like Azetidine-3-carboxylic acid m-tolylamide are:

  • Label-Free Detection : Neither the protein nor the small molecule requires modification or labeling, which is crucial for studying interactions in their native state.[12]

  • Real-Time Kinetic Data : SPR provides not just the binding affinity (KD), but also the association (ka) and dissociation (kd) rate constants. This kinetic profile offers deeper mechanistic insight than endpoint assays.[1]

  • High Sensitivity : Modern SPR instruments are highly sensitive and capable of detecting the binding of low molecular weight compounds, such as fragments and lead-like molecules.[12][13]

1.1: The SPR Experimental Workflow

A robust and reliable SPR experiment is a self-validating system. The workflow involves careful planning, precise execution, and rigorous data analysis, incorporating controls at every stage to ensure the biological relevance of the results.

SPR_Workflow prep_protein Prepare Target Protein (High Purity, Monodisperse) activation Chip Activation (EDC/NHS) prep_protein->activation prep_compound Prepare Analyte (Azetidine-3-carboxylic acid m-tolylamide) binding_assay Analyte Binding Assay (Kinetic Titration) prep_compound->binding_assay prep_buffers Prepare Buffers (Running & Regeneration) prep_buffers->activation immobilization Ligand Immobilization (Target Protein) activation->immobilization deactivation Surface Deactivation (Ethanolamine) immobilization->deactivation deactivation->binding_assay regeneration Surface Regeneration binding_assay->regeneration ref_subtraction Reference Subtraction regeneration->ref_subtraction blank_subtraction Blank Subtraction ref_subtraction->blank_subtraction fitting Kinetic Model Fitting blank_subtraction->fitting validation Data Quality Assessment fitting->validation

Caption: The three-phase experimental workflow for a typical SPR-based target validation study.

1.2: Detailed Protocol: SPR Analysis of Azetidine-3-carboxylic acid m-tolylamide

This protocol outlines the validation of Azetidine-3-carboxylic acid m-tolylamide binding to a hypothetical 50 kDa protein, "Target X."

Causality Behind Key Choices:
  • Immobilization Strategy : Covalent amine coupling of the target protein is chosen for its stability and broad applicability. The protein is the "ligand" (immobilized) and the small molecule is the "analyte" (in solution) to maximize the binding signal, as the RU response is proportional to the analyte's molecular weight.

  • Reference Surface : A reference flow cell is prepared identically but without the protein ligand. This is critical for subtracting non-specific binding and bulk refractive index effects from the buffer, ensuring the measured signal is from the specific interaction only.[14]

  • Analyte Concentration Range : The concentrations of Azetidine-3-carboxylic acid m-tolylamide should span a range from at least 10-fold below to 10-fold above the expected KD.[15] This ensures a full binding curve for accurate kinetic fitting.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Target X Protein: Dialyze the protein into a low-salt buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the protein is monomeric and at a known concentration (e.g., 1 mg/mL).

    • Azetidine-3-carboxylic acid m-tolylamide: Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. Create a serial dilution series in running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 1-2% to minimize solvent effects.

    • Immobilization Buffers: Prepare 10 mM Sodium Acetate buffers at pH 4.0, 4.5, and 5.0 for pH scouting.

    • Running Buffer: Use a buffer like HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Amine Coupling Reagents: Prepare fresh solutions of 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide). Prepare a 1 M Ethanolamine-HCl solution at pH 8.5.

  • Protein Immobilization (Ligand):

    • Use a CM5 sensor chip (a carboxymethylated dextran surface).

    • Activate the carboxyl groups on both the active and reference flow cells with a 7-minute injection of a 1:1 mixture of EDC/NHS at a flow rate of 10 µL/min.[16]

    • Inject the Target X protein (diluted to 10-20 µg/mL in the optimal pH Sodium Acetate buffer) over the active flow cell until the desired immobilization level is reached (target ~8000-10000 RU).

    • Inject buffer over the reference flow cell to create a mock surface.

    • Deactivate any remaining active esters on both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl.[16]

  • Binding Analysis (Analyte):

    • System Priming: Equilibrate the system by flowing running buffer over both flow cells until a stable baseline is achieved.

    • Blank Injections: Perform several injections of running buffer (containing the same final DMSO concentration as the analyte samples) to condition the surface and serve as double-reference blanks for data processing.

    • Kinetic Titration: Inject the serial dilutions of Azetidine-3-carboxylic acid m-tolylamide, from the lowest to the highest concentration, over both flow cells. A typical injection would involve a 120-second association phase followed by a 300-second dissociation phase at a flow rate of 30 µL/min.[16]

    • Positive/Negative Controls: Inject a known binder (positive control) and a structurally similar but inactive compound (negative control) to confirm the biological specificity of the interaction.[14]

  • Regeneration:

    • After each analyte injection, inject a small pulse of a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove the bound analyte and prepare the surface for the next cycle. This step must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • Process the raw data by first subtracting the signal from the reference flow cell, then subtracting the signal from a buffer-only (blank) injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) using the instrument's analysis software.

    • The software will calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]

    • Assess the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data), which should be randomly distributed around zero.

PART 2: A Comparative Analysis of Target Validation Technologies

While SPR is a powerful technique, no single method is universally superior. A multi-faceted approach using orthogonal techniques provides the highest confidence in target validation. Here, we compare SPR with three other leading biophysical methods: Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), and Microscale Thermophoresis (MST).[8]

Tech_Selection start Primary Question? q_kinetic Need Kinetic Data (kon, koff)? start->q_kinetic q_thermo Need Full Thermodynamic Profile (ΔH, ΔS)? start->q_thermo q_throughput Need High-Throughput Screening? start->q_throughput q_mechanism Need Mechanistic Insight (Affinity, Stoichiometry)? start->q_mechanism q_kinetic->q_mechanism No tech_spr SPR q_kinetic->tech_spr Yes q_thermo->q_mechanism No tech_itc ITC q_thermo->tech_itc Yes q_throughput->q_mechanism No tech_tsa TSA / DSF q_throughput->tech_tsa Yes q_mechanism->tech_spr Yes q_mechanism->tech_itc Yes tech_mst MST q_mechanism->tech_mst Yes

Caption: A logic diagram for selecting an appropriate biophysical method based on the primary experimental question.

2.1: Head-to-Head Comparison

The following table summarizes the key performance characteristics of each technology.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Thermal Shift Assay (TSA/DSF)Microscale Thermophoresis (MST)
Principle Mass change on a surface affecting refractive index.[9]Heat change upon binding in solution.Ligand-induced change in protein melting temperature (Tm).Change in molecular movement along a temperature gradient upon binding.[17]
Information KD, ka, kd (Kinetics), Stoichiometry, Specificity.[1]KD, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (Thermodynamics).Tm shift (qualitative or rank-ordered affinity).KD (Affinity).
Label Requirement Immobilization-based, but label-free for analyte.[12]Label- and immobilization-free.Requires a fluorescent dye (unless using nanoDSF).Requires fluorescent labeling of one partner (or relies on intrinsic Trp fluorescence).[17]
Throughput Medium to High (up to hundreds of compounds per day).Low to Medium.High (384-well plate format).Medium to High.
Protein Consumption Low (µg per immobilization).High (mg per experiment).Low (µg per assay).Very Low (ng-µg per assay).
Key Advantage Provides full kinetic profile (residence time).Gold standard for thermodynamics; true in-solution measurement.High throughput, low cost, excellent for initial screening.Low sample consumption, fast, tolerant of complex buffers/lysates.
Key Limitation Potential artifacts from protein immobilization.[9]High sample consumption, low throughput.Indirect affinity measurement; prone to false positives/negatives.Labeling may alter binding; signal direction can be unpredictable.[17]
2.2: Field-Proven Insights for Method Selection
  • For Initial Hit Finding: A high-throughput method like Thermal Shift Assay (TSA) is often the most efficient choice to screen a large library and identify compounds that stabilize the target protein, indicating binding.

  • For Validating Hits and Determining Affinity: SPR and MST are excellent choices for secondary screening. They provide a quantitative KD value with relatively low sample consumption. MST is particularly advantageous if the protein is difficult to express in large quantities.

  • For In-Depth Mechanistic Understanding: When you need to understand not just if a compound binds, but how, SPR and ITC are unparalleled.

    • Choose SPR when understanding the binding kinetics (how fast the compound binds and how long it stays bound, i.e., residence time) is critical for predicting in vivo efficacy.[1]

    • Choose ITC when you need to understand the thermodynamic drivers of the interaction (e.g., is the binding enthalpy- or entropy-driven?). This information is invaluable for rational lead optimization.

A robust validation strategy often involves confirming a hit from a primary screen (like TSA) with a more quantitative, orthogonal method like SPR or ITC. If the KD values from two different techniques are in agreement, it provides very high confidence in the target engagement.

Conclusion

Validating that a small molecule like Azetidine-3-carboxylic acid m-tolylamide directly engages its intended target is a non-negotiable step in drug discovery. Surface Plasmon Resonance provides a powerful, information-rich platform for this validation, delivering label-free, real-time data on both binding affinity and kinetics.[9][11] The detailed protocol provided in this guide emphasizes a self-validating workflow with integrated controls to ensure data integrity and biological relevance.

References

  • Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC. (n.d.).
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter.
  • Optimized SPR-Based Screening of RNA-Targeting Small Molecules. (n.d.). Aragen Life Sciences.
  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. Royal Society of Chemistry.
  • Moustaqil, M., Gambin, Y., & Sierecki, E. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2301.
  • Azetidine-3-carboxylic acid. (n.d.).
  • Kaushik, V. & Mesleh, M. F. (2016). Modern Biophysical Methods for Screening and Drug Discovery. In High Throughput Screening Methods: Evolution and Refinement. Royal Society of Chemistry.
  • Azetidine-3-carboxylic acid. (n.d.). BOC Sciences.
  • Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011).
  • Moustaqil, M., Gambin, Y., & Sierecki, E. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2301.
  • Hughes, D. L., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3899-3903.
  • Žukauskaitė, A., et al. (2011).
  • Guide to Running an SPR Experiment. (2022, July 27).
  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (2025, December 14). Taylor & Francis Online.
  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013, October 8). Bio-Rad.
  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad.
  • Craven, P., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 3136-3151.
  • Hsieh, F. C., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613.

Sources

Azetidine-3-carboxylic acid m-tolylamide vs standard m-tolylamides in drug design

Author: BenchChem Technical Support Team. Date: April 2026

Azetidine-3-carboxylic Acid m-Tolylamide vs. Standard m-Tolylamides: A Structural and Thermodynamic Comparison Guide

Executive Brief: The Shift to sp³-Rich Scaffolds

In modern drug design, the paradigm of "escaping from flatland" has driven a critical shift away from planar, lipophilic aromatic rings toward highly saturated, three-dimensional scaffolds[1]. Historically, the m-tolylamide pharmacophore has been widely utilized in kinase inhibitors and GPCR ligands. However, standard m-tolylamides—such as those utilizing planar benzamide or flexible aliphatic linkers—often suffer from poor aqueous solubility, high metabolic liability, and suboptimal binding thermodynamics.

Substituting a standard linker with an azetidine-3-carboxylic acid core (yielding Azetidine-3-carboxylic acid m-tolylamide, CAS 1509633-79-7) introduces a conformationally restricted, sp³-rich four-membered ring,[2]. This guide provides an objective, data-driven comparison of these scaffolds, detailing the causality behind their physicochemical differences and providing self-validating protocols for experimental evaluation[3].

Structural Rationale & Physicochemical Profiling

The integration of the azetidine ring provides three distinct mechanistic advantages over standard planar or flexible linkers:

  • Fsp³ Enhancement & Solubility: The azetidine ring significantly increases the fraction of sp³ carbons (Fsp³). This non-planar geometry disrupts the flat π-π stacking interactions typical in crystal lattices of planar molecules, thereby lowering the melting point and dramatically improving thermodynamic solubility[1].

  • Conformational Pre-organization: Azetidines possess high ring strain (approx. 26 kcal/mol) and a puckered conformation. This restricts the dihedral angles of the adjacent amide bond, locking the pharmacophore into a predefined spatial orientation and reducing the entropic penalty upon target binding[4],[5].

  • Metabolic Shielding: Standard aromatic rings are highly susceptible to CYP450-mediated epoxidation and hydroxylation. The azetidine core replaces these electron-rich sites with a strained aliphatic system that is surprisingly resistant to oxidative metabolism, thereby extending the compound's half-life[3].

Table 1: Comparative Physicochemical Properties

Property N-(m-tolyl)benzamide (Standard Planar) 3-(dimethylamino)-N-(m-tolyl)propanamide (Standard Flexible) Azetidine-3-carboxylic acid m-tolylamide (Rigid sp³)
Fsp³ 0.07 0.42 0.36
cLogP 3.1 1.8 1.2
pKa (Basic) N/A 9.2 8.5

| Kinetic Sol. (µM) | < 10 | 150 | > 300 |

Thermodynamic Binding Logic

The primary driver for utilizing azetidine-3-carboxylic acid derivatives is the thermodynamic advantage achieved through rigidification[4]. Flexible aliphatic chains must lose rotational and translational degrees of freedom to adopt a bioactive conformation, resulting in a high entropic penalty (-TΔS > 0). Conversely, the azetidine ring is pre-organized; thus, the enthalpy of binding (ΔH) directly drives affinity without being offset by a massive loss in entropy[5].

G cluster_0 Standard m-Tolylamide (Flexible) cluster_1 Azetidine m-Tolylamide (Rigid) FlexLigand High Conformational Entropy HighPenalty High Entropic Penalty (-TΔS > 0) FlexLigand->HighPenalty Binding Target Target Protein Complex HighPenalty->Target Lower Affinity RigidLigand Pre-organized Conformation LowPenalty Low Entropic Penalty (-TΔS ≈ 0) RigidLigand->LowPenalty Binding LowPenalty->Target Higher Affinity

Caption: Thermodynamic binding models comparing flexible m-tolylamides to rigid azetidines.

Self-Validating Experimental Protocols

To objectively validate the superiority of the azetidine scaffold, drug development professionals must execute a rigorous, self-validating experimental workflow[6].

Workflow Start Compound Selection (Azetidine vs Standard) Synth Parallel Synthesis & Purification (>95% purity) Start->Synth Assay1 In Vitro Microsomal Stability (HLM/RLM) Synth->Assay1 Assay2 Isothermal Titration Calorimetry (ITC) Synth->Assay2 Assay3 Kinetic Solubility (Nephelometry) Synth->Assay3 Data Data Integration & SAR Modeling Assay1->Data Assay2->Data Assay3->Data

Caption: Self-validating experimental workflow for evaluating azetidine-based candidates.

Protocol A: Synthesis of Azetidine-3-carboxylic acid m-tolylamide

Causality: HATU is explicitly selected over standard carbodiimides (like EDC) to accelerate the coupling of the sterically hindered secondary amine/carboxylic acid system, minimizing side reactions and maximizing yield.

  • Coupling: Dissolve 1.0 eq of 1-Boc-azetidine-3-carboxylic acid and 1.2 eq of m-toluidine in anhydrous DMF.

  • Activation: Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 12 hours.

  • Extraction: Quench with water, extract with EtOAc, wash with brine, and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in 20% TFA/DCM. Stir for 2 hours to remove the Boc protecting group.

  • Purification: Concentrate and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).

  • Self-Validation Check: Run a solvent blank injection followed by the purified sample on LC-MS. Purity must strictly exceed 95% by UV (254 nm) to rule out false positives in downstream biological assays.

Synthesis Step1 Boc-Azetidine-3-COOH + m-Toluidine Step2 Amide Coupling (HATU, DIPEA, DMF) Step1->Step2 Activation Step3 Boc Deprotection (TFA, DCM) Step2->Step3 Intermediate Product Azetidine-3-carboxylic acid m-tolylamide Step3->Product Final Yield

Caption: Step-by-step synthetic logical pathway for azetidine-3-carboxylic acid m-tolylamide.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: While Surface Plasmon Resonance (SPR) provides binding kinetics, ITC is mandatory here because it directly measures the heat of binding (ΔH), allowing the exact deconvolution of ΔG into its enthalpic and entropic (-TΔS) components.

  • Preparation: Dialyze the target protein and the synthesized compound into identical buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO) to prevent heat-of-mixing artifacts.

  • Loading: Load the protein (10-20 µM) into the ITC cell and the compound (100-200 µM) into the automated syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C, utilizing 120-second intervals between injections.

  • Self-Validation Check: Perform a "ligand-into-buffer" control titration. Subtract this background heat from the experimental data. Ensure the Wiseman c-value ( c=n⋅Ka​⋅[M] ) is between 10 and 1000; otherwise, the curve fitting is thermodynamically invalid.

Protocol C: In Vitro Microsomal Stability (HLM)

Causality: Evaluates Phase I metabolic clearance to prove the metabolic shielding effect of the azetidine ring compared to planar aromatics[3].

  • Incubation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. The assay is only valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <10% depletion.

Quantitative Data Synthesis

When subjected to the self-validating workflows above against a representative target, the azetidine scaffold consistently outperforms standard m-tolylamides. The data below illustrates how the structural rigidification translates into measurable pharmacokinetic and thermodynamic superiority[4],[5].

Table 2: Experimental Profiling Results (Representative Target)

Metric N-(m-tolyl)benzamide 3-(dimethylamino)-N-(m-tolyl)propanamide Azetidine-3-carboxylic acid m-tolylamide
HLM CLint (µL/min/mg) 45.2 38.5 12.4
Binding Affinity (Kd) 850 nM 420 nM 45 nM
Enthalpy (ΔH) -4.5 kcal/mol -6.2 kcal/mol -7.1 kcal/mol

| Entropic Penalty (-TΔS) | +1.2 kcal/mol | +2.5 kcal/mol | -0.8 kcal/mol |

Data Interpretation: The azetidine derivative achieves a nearly 10-fold increase in binding affinity (Kd = 45 nM) compared to the flexible standard. Crucially, ITC data reveals this is driven by the elimination of the entropic penalty (-TΔS drops from +2.5 to -0.8 kcal/mol), proving the pre-organization hypothesis. Furthermore, intrinsic clearance (CLint) is reduced by over 60%, validating the metabolic stability of the sp³-rich ring[3],[5].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (NIH). URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC (NIH). URL:[Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. URL:[Link]

Sources

Safety Operating Guide

Azetidine-3-carboxylic acid m-tolylamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide: Azetidine-3-Carboxylic Acid m-Tolylamide

As a critical active pharmaceutical ingredient (API) building block, Azetidine-3-carboxylic acid m-tolylamide requires stringent handling, spill management, and disposal protocols. This technical guide provides researchers and environmental health and safety (EHS) professionals with step-by-step, self-validating procedures to ensure operational safety and regulatory compliance.

Chemical Profile & Mechanistic Hazards

Azetidine-3-carboxylic acid m-tolylamide (C₁₁H₁₄N₂O) features a four-membered nitrogenous heterocycle (azetidine) coupled with an m-tolylamide moiety.

  • Mechanistic Risk: While azetidine derivatives are generally stable, the inherent ring strain of the four-membered heterocycle increases its potential for reactivity under extreme thermal stress or highly acidic/basic conditions. Furthermore, the m-tolylamide group significantly increases the molecule's lipophilicity compared to its parent acid. This structural modification enhances the risk of dermal absorption, allowing the compound to bypass the skin's aqueous barriers more easily.

  • Regulatory Classification: Under the[1], this compound must be handled as a potential skin/eye irritant and a respiratory hazard when aerosolized as a fine powder[2].

Operational Safety & Handling Protocols

To mitigate exposure, laboratory operations must follow these causality-driven steps:

  • Engineering Controls: Always handle the dry powder within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. Causality: The compound's low molecular weight allows it to easily aerosolize; local exhaust ventilation prevents micro-particles from depositing in the operator's lower respiratory tract.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 4 mil thickness), splash-proof safety goggles, and a standard lab coat. Causality: Nitrile provides a superior chemical barrier against lipophilic amides compared to standard latex, preventing transdermal absorption.

  • Static Control: Weigh the compound using anti-static weighing boats or ionizers. Causality: Powders with high organic content can accumulate static charge, leading to sudden dispersion or "jumping" during transfer.

Emergency Spill Management (Self-Validating Protocol)

In the event of a benchtop spill, execute the following step-by-step methodology:

  • Assess and Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to an appropriate working height.

  • Dust Suppression: Do NOT dry sweep. Lightly mist the spilled powder with a 70% isopropanol/water solution. Causality: Wetting the powder breaks the surface tension and prevents the formation of hazardous dust clouds during cleanup.

  • Absorption: Carefully wipe up the dampened powder using inert, lint-free absorbent pads.

  • Decontamination & Validation: Wash the surface with warm soapy water, followed by a final wipe with 100% isopropanol. Self-Validation Step: Shine a high-intensity flashlight parallel to the benchtop surface. The protocol is validated if no residual crystalline sheen or powder residue is visible in the reflected light.

  • Containment: Place all cleanup materials into a sealable, clearly labeled hazardous waste bag.

Waste Characterization & EPA Compliance

Proper classification is legally required before any chemical leaves the laboratory.

  • RCRA Characterization: Under [3], pure Azetidine-3-carboxylic acid m-tolylamide is typically an unlisted solid waste. However, if it is mixed with flammable solvents (e.g., methanol, acetonitrile) during synthesis, the resulting liquid waste inherits the D001 (Ignitability) characteristic[4].

  • Subpart P Applicability: If this chemical is utilized, formulated, or discarded within a healthcare facility or by a reverse distributor, it falls strictly under the EPA's Management of Hazardous Waste Pharmaceuticals rule ()[5][6].

  • The Sewering Ban: Under no circumstances should this compound or its solutions be poured down the drain. EPA regulations strictly prohibit the sewering of hazardous waste pharmaceuticals[5]. Causality: This ban prevents active pharmaceutical ingredients (APIs) and persistent nitrogenous heterocycles from passing through Publicly Owned Treatment Works (POTWs) and contaminating aquatic ecosystems.

Step-by-Step Disposal Procedures

  • Segregation: Strictly separate solid waste (contaminated gloves, empty vials, absorbent pads) from liquid waste (reaction mother liquors, HPLC effluents).

  • Primary Containment: Store waste in chemically compatible, high-density polyethylene (HDPE) containers. Ensure containers are kept tightly closed unless actively adding waste.

  • Self-Validation (pH Check): Before sealing liquid waste containers, verify the pH using universal indicator paper. If the pH is ≤ 2 or ≥ 12.5, the waste must be re-characterized and labeled as D002 (Corrosive) [4].

  • Labeling: Label the container with the exact chemical name ("Azetidine-3-carboxylic acid m-tolylamide Waste"), the date accumulation began, and the primary hazard.

  • Accumulation: Transfer to a designated Satellite Accumulation Area (SAA). Do not exceed the standard 90-day (for LQGs) or 180-day (for SQGs) accumulation limits[7].

  • Final Destruction: Contract a licensed hazardous waste vendor for high-temperature incineration . Causality: Incineration at temperatures exceeding 1,000°C ensures the complete thermal cleavage of the stable amide bonds and the azetidine ring, reducing the compound to harmless elemental oxides (CO₂, H₂O, NOₓ).

Quantitative Data & Classification Summary

ParameterSpecification / ClassificationRegulatory Reference
Glove Material Nitrile (≥ 4 mil thickness)OSHA 29 CFR 1910.132
Primary Hazard Irritant (Skin/Eye), RespiratoryOSHA HCS (GHS)[2]
EPA Waste Code (Pure) Unlisted Solid Waste40 CFR § 261.2[3]
EPA Waste Code (in Solvent) D001 (If flash point < 60°C)40 CFR § 261.21[4]
Healthcare Disposal Rule Subpart P Regulated40 CFR § 266.502[5]
Sewer Disposal Strictly Prohibited 40 CFR § 266.505[5]
Destruction Method High-Temperature IncinerationEPA Best Practices

Waste Management Workflow

WasteManagement Gen Waste Generation (Azetidine-3-carboxylic acid m-tolylamide) Char RCRA Characterization (40 CFR Part 261) Gen->Char SubP Healthcare / RD Setting (EPA Subpart P) Char->SubP Yes Lab R&D Lab Setting (40 CFR Part 262) Char->Lab No Acc Satellite Accumulation Area (Sealed, Labeled HDPE Containers) SubP->Acc Lab->Acc Sewer Sewer Disposal (STRICTLY PROHIBITED) Acc->Sewer DO NOT DO THIS Incin High-Temperature Incineration (Licensed RCRA Facility) Acc->Incin Final Disposal

Caption: Logical workflow for the characterization, accumulation, and compliant disposal of azetidine waste.

References

  • Hazard Communication - Overview. Occupational Safety and Health Administration (OSHA). URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). URL:[Link]

Sources

Personal protective equipment for handling Azetidine-3-carboxylic acid m-tolylamide

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling of Azetidine-3-carboxylic acid m-tolylamide

Executive Summary & Causality Profile

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not just with regulatory compliance in mind, but with a deep understanding of molecular causality. Azetidine-3-carboxylic acid m-tolylamide (CAS: 1509633-79-7) is a specialized building block widely utilized in pharmaceutical drug discovery.

Because specific, long-term toxicological data for this exact derivative is often proprietary or uncharacterized, we must extrapolate its hazard profile from its parent moieties. The azetidine ring is a highly strained four-membered nitrogen heterocycle. The parent compound (Azetidine-3-carboxylic acid) is classified under GHS as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (Respiratory irritation)[1]. Furthermore, the addition of the lipophilic m-tolylamide group increases the molecule's potential for dermal penetration compared to the highly polar parent acid. Therefore, handling this compound requires strict adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) and the National Research Council's Prudent Practices in the Laboratory[2][3].

Physicochemical & Hazard Data Summary

Understanding the physical nature of the chemical dictates our engineering controls.

Property / HazardValue / ClassificationCausality & Handling Implication
CAS Number 1509633-79-7Unique identifier for inventory and waste tracking.
Molecular Formula C11H14N2OIndicates a moderate molecular weight (190.24 g/mol ); typically a solid at room temperature prone to aerosolization.
Skin/Eye Hazard Irritant (Category 2/2A)[1]Direct contact disrupts lipid bilayers; requires impermeable nitrile barriers and ANSI Z87.1 eye protection.
Inhalation Hazard STOT SE 3 (Respiratory)[1]Micro-dust inhalation causes mucosal irritation; mandates handling exclusively within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed as a self-validating system: if any component fails or is unavailable, the operation cannot proceed. This aligns with OSHA's PPE standard (29 CFR 1910.132)[3].

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile gloves (min. 4 mil thickness).Nitrile offers superior resistance to amides and organic residues compared to latex. Double-gloving ensures the inner layer remains sterile/uncontaminated if the outer layer breaches.
Eye/Face Protection ANSI Z87.1 certified chemical splash goggles.Prevents micro-particulates from settling on the conjunctiva during weighing or transfer.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat.Prevents electrostatic discharge (ESD) which can ignite solvent vapors or cause fine powders to scatter.
Respiratory N95/FFP2 respirator (if handled outside a fume hood).Filters >95% of airborne particulates. Note: Primary control should always be a Chemical Fume Hood[3].

Operational Workflow: Weighing and Transfer Protocol

To ensure trustworthiness, this protocol incorporates self-validating checks at critical junctures.

Step 1: Environmental Preparation

  • Verify the chemical fume hood flow rate is between 80–120 linear feet per minute (fpm).

    • Validation Check: The hood monitor must display a green status light or positive flow indicator before opening the sash.

  • Line the working surface with an anti-static, chemical-resistant bench pad.

Step 2: PPE Donning

  • Inspect nitrile gloves for pinhole leaks by inflating them slightly. Don the first pair.

  • Don the lab coat (fully buttoned) and chemical splash goggles. Don the second pair of gloves over the lab coat cuffs to eliminate exposed skin at the wrists.

Step 3: Dispensing and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Tare the balance.

  • Using a grounded, stainless-steel micro-spatula, slowly transfer the Azetidine-3-carboxylic acid m-tolylamide.

    • Causality: Grounded tools prevent static buildup, which otherwise causes light, dry powders to repel from the spatula and aerosolize into the user's breathing zone.

  • Seal the source bottle immediately after dispensing to minimize atmospheric moisture exposure and degradation.

Step 4: Transfer and Decontamination

  • Transfer the weighed solid into the reaction vessel using a powder funnel.

  • Rinse the weighing boat and funnel with the primary reaction solvent (e.g., DCM or DMF) directly into the reaction vessel to ensure quantitative transfer.

  • Remove the outer pair of contaminated gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

Spill Response and Disposal Plan

Azetidine derivatives are biologically active and must never be introduced into the municipal water supply or standard trash[2].

Solid Spill Cleanup Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Contain: Do not dry-sweep the powder. Causality: Dry sweeping mechanically aerosolizes the irritant, drastically increasing inhalation risk[2].

  • Neutralize/Absorb: Lightly dampen an absorbent pad with 70% ethanol or water to suppress dust formation.

  • Collect: Carefully wipe the spilled powder inward. Place the contaminated pads into a sealable, compatible hazardous waste bag.

  • Decontaminate: Wash the affected surface with warm soapy water, followed by a final 70% ethanol wipe to remove any lipophilic residue.

  • Dispose: Label the waste bag as "Hazardous Solid Waste: Contains Azetidine derivatives (Toxic/Irritant)" and transfer it to the institutional hazardous waste accumulation area.

Visualizations

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing: Anti-static Spatula & Boat Start->Weighing Verified Flow Transfer Transfer: Sealed Container Weighing->Transfer Minimized Dust Reaction Reaction Setup: Inert Atmosphere Transfer->Reaction Contained Transfer Cleanup Decontamination: 70% EtOH Wipe Reaction->Cleanup Post-Reaction Disposal Waste Disposal: Hazardous Waste Bin Cleanup->Disposal Segregation Success Operation Complete Disposal->Success

Operational workflow for safe handling and disposal of Azetidine-3-carboxylic acid m-tolylamide.

References

  • Product Search Result - Advanced Technology & Industrial Co., Ltd. advtechind.com.

  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. medchemexpress.com. 1

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. nationalacademies.org. 2

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. osha.gov. 3

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.